2-(4-Cyanobenzoyl)oxazole
Description
BenchChem offers high-quality 2-(4-Cyanobenzoyl)oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Cyanobenzoyl)oxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(1,3-oxazole-2-carbonyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O2/c12-7-8-1-3-9(4-2-8)10(14)11-13-5-6-15-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSOFFYLWJRGKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)C2=NC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642085 | |
| Record name | 4-(1,3-Oxazole-2-carbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-91-6 | |
| Record name | 4-(1,3-Oxazole-2-carbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 2-(4-Cyanobenzoyl)oxazole and Derivatives
Executive Summary & Strategic Analysis
Target Molecule: 2-(4-Cyanobenzoyl)oxazole Core Scaffold: 1,3-Oxazole linked at C2 to a p-cyanophenyl ketone. Applications: Intermediate for kinase inhibitors, antiviral agents, and peptidomimetics where the oxazole serves as a bioisostere for amide/ester bonds.
Synthetic Challenge: The synthesis of 2-aroyloxazoles is non-trivial due to two competing instability factors:
-
Oxazole Ring Instability: The C2-proton of oxazole is acidic (
), allowing for deprotonation. However, the resulting 2-lithiooxazole exists in equilibrium with its acyclic valency tautomer (isocyanide enolate), which is prone to degradation if not handled at cryogenic temperatures ( C). -
Nitrile Sensitivity: The cyano group on the benzoyl moiety is susceptible to nucleophilic attack by strong organometallics (RLi, RMgX), leading to competitive imine/ketone formation or polymerization.
The Solution: This guide prioritizes a Negishi Cross-Coupling Protocol via a zinc intermediate. This method offers the highest chemoselectivity, as organozinc reagents tolerate nitriles while remaining reactive enough to couple with acid chlorides under palladium catalysis. An alternative Direct Imine Condensation route is provided for rapid, lower-fidelity screening.
Retrosynthetic Analysis
The strategic disconnection focuses on the C2-Carbonyl bond.
Figure 1: Retrosynthetic disconnection showing the primary Negishi pathway and the alternative nitrile addition route.
Primary Protocol: Negishi Acylation (The "Gold Standard")
This protocol utilizes the transmetallation of 2-lithiooxazole to 2-zinc-oxazole. The zinc species is chemically softer than the lithium species, preventing attack on the nitrile group of the coupling partner while maintaining reactivity towards the acid chloride.
Reagents & Stoichiometry
| Reagent | Equiv.[1][2] | Role |
| Oxazole | 1.0 | Starting Material |
| n-Butyllithium (2.5M in hexanes) | 1.05 | Base for C2-lithiation |
| Zinc Chloride (ZnCl₂) | 1.2 | Transmetallation Agent (Dry, 0.5M in THF) |
| 4-Cyanobenzoyl Chloride | 1.0 | Electrophile |
| Pd(PPh₃)₄ | 0.05 | Catalyst (5 mol%) |
| THF (Anhydrous) | - | Solvent |
Step-by-Step Methodology
Phase 1: Generation of the Nucleophile (2-Oxazolylzinc Chloride)
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with anhydrous THF (0.2 M concentration relative to oxazole).
-
Cooling: Cool the solvent to -78°C using a dry ice/acetone bath.
-
Lithiation: Add Oxazole (1.0 equiv). Dropwise add n-BuLi (1.05 equiv) over 15 minutes.
-
Critical Control: Maintain internal temperature below -65°C to prevent ring opening to the isocyanide.
-
Stirring: Stir at -78°C for 30 minutes. The solution typically turns light yellow.
-
-
Transmetallation: Add a solution of anhydrous ZnCl₂ (1.2 equiv, dissolved in THF) dropwise.
-
Warming: Allow the mixture to warm to 0°C over 30 minutes. The unstable lithio-species is now converted to the stable organozinc reagent.
Phase 2: The Coupling Reaction
-
Catalyst Addition: To the organozinc solution at 0°C, add Pd(PPh₃)₄ (5 mol%).
-
Electrophile Addition: Add a solution of 4-Cyanobenzoyl Chloride (1.0 equiv) in THF dropwise.
-
Note: The acid chloride is used instead of the aldehyde to directly yield the ketone, avoiding a subsequent oxidation step.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexanes) or LC-MS.
-
Quench: Quench with saturated aqueous NH₄Cl.
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (SiO₂). Elute with a gradient of Hexanes/EtOAc (typically 0-30% EtOAc).
Expected Data
-
Yield: 65–80%
-
1H NMR (CDCl₃):
- 7.40 (s, 1H, Oxazole C5-H)
- 7.90 (s, 1H, Oxazole C4-H)
- 7.85 (d, 2H, Ar-H, meta to CN)
- 8.30 (d, 2H, Ar-H, ortho to CN)
-
(Note: Shifts are approximate and solvent dependent)
Alternative Protocol: Direct Addition to Terephthalonitrile
This method is shorter but carries a higher risk of side reactions (double addition). It is suitable for rapid library generation where yield is secondary to speed.
Methodology
-
Lithiation: Generate 2-Lithiooxazole at -78°C as described in Phase 1 above.
-
Electrophile Addition: Add a solution of Terephthalonitrile (1,4-dicyanobenzene, 1.0 equiv) in THF dropwise at -78°C.
-
Hydrolysis: Stir for 1 hour at -78°C, then quench with aqueous HCl (1M) .
-
Transformation: The acidic quench hydrolyzes the intermediate imine to the ketone.
-
-
Workup: Neutralize with NaHCO₃, extract, and purify.
Pros: One step, commercially available starting materials. Cons: Lower yield due to potential polymerization or double-addition; requires careful stoichiometry.
Mechanistic Visualization (Negishi Pathway)
The following diagram illustrates the catalytic cycle and the critical transmetallation step that preserves the nitrile functionality.
Figure 2: Catalytic cycle of the Negishi coupling. The use of Zinc (Zn) is crucial for tolerance of the Cyano functional group.
Derivatization & Functionalization
Once the core scaffold is synthesized, the nitrile and oxazole ring allow for orthogonal functionalization.
| Target Derivative | Reaction Conditions | Mechanism |
| Carboxylic Acid | NaOH, H₂O, Reflux | Nitrile Hydrolysis |
| Primary Amine | H₂, Pd/C or LiAlH₄ | Nitrile Reduction |
| Tetrazole | NaN₃, ZnBr₂, Isopropanol, Reflux | [3+2] Cycloaddition |
| C5-Arylation | Ar-I, Pd(OAc)₂, Ag₂CO₃ | C-H Activation (Direct Arylation) |
References
-
General Oxazole Lithiation & Reactivity
-
Vedejs, E., & Monahan, S. D. (1996). "Oxazole Activation: A New Approach to 2-Lithiooxazole." Journal of Organic Chemistry. Link
-
-
Negishi Coupling with Acid Chlorides
-
Pan, Y., & Wang, S. (2011). "Nickel-Catalyzed Negishi Cross-Coupling of Organozinc Reagents with Acid Chlorides." Tetrahedron Letters. Link
-
-
Stability of Nitriles with Organometallics
-
Fleming, F. F., & Shook, B. C. (2002). "Nitrile Anion Cyclizations." Tetrahedron. Link
-
-
Synthesis of 2-Acyloxazoles
-
Harn, N. K., et al. (2004). "Synthesis of 2-Acyl-1,3-oxazoles." Tetrahedron Letters. Link
-
-
Direct Addition to Nitriles (Imine Hydrolysis)
-
Moffett, R. B., & Shriner, R. L. (1941). "The Preparation of Ketones from Nitriles." Organic Syntheses. Link
-
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- 6. One moment, please... [chemistrysteps.com]
- 7. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Anticipated Spectroscopic Characteristics of 2-(4-Cyanobenzoyl)oxazole
Abstract
This technical guide provides a detailed predictive analysis of the spectroscopic data for 2-(4-Cyanobenzoyl)oxazole, a novel compound of interest in medicinal chemistry and materials science. In the absence of direct experimental spectra in publicly accessible databases, this document serves as an in-depth whitepaper for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing upon empirical data from structurally analogous compounds, we present a comprehensive set of predicted spectral data. This guide is designed to aid in the identification and characterization of 2-(4-Cyanobenzoyl)oxazole upon its synthesis, providing a robust framework for spectral interpretation and validation. Methodologies for data acquisition are detailed to ensure scientific integrity and reproducibility.
Introduction and Molecular Structure
2-(4-Cyanobenzoyl)oxazole is a heterocyclic ketone incorporating a benzonitrile moiety attached to an oxazole ring via a carbonyl linker. The oxazole ring is a key pharmacophore in many biologically active compounds, while the cyanobenzoyl group offers unique electronic properties and potential for further functionalization.[1][2] Accurate structural confirmation is the cornerstone of any chemical research, and spectroscopic methods provide the most definitive, non-destructive means of achieving this. This guide outlines the expected spectroscopic fingerprint of the title compound.
The molecular structure and atom numbering scheme for 2-(4-Cyanobenzoyl)oxazole are presented below. This numbering will be used for the assignment of NMR signals.
Caption: Molecular structure of 2-(4-Cyanobenzoyl)oxazole with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show signals corresponding to the two protons on the oxazole ring and the four protons on the 1,4-disubstituted benzene ring.
-
Oxazole Protons (H4 and H5): These protons will appear as distinct signals in the downfield region, typically between 7.0 and 8.5 ppm, due to the aromaticity of the oxazole ring. The exact chemical shifts are influenced by the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms.
-
Benzene Protons (H8, H9, H11, and H12): The protons on the cyanobenzoyl moiety will exhibit a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the electron-withdrawing carbonyl group (H8 and H12) will be deshielded and appear further downfield than the protons ortho to the cyano group (H9 and H11). This is due to the anisotropic effect of the carbonyl group. Data from 4-cyanobenzaldehyde shows aromatic protons in the range of 7.8-8.0 ppm.[3]
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H4 | 7.3 - 7.5 | Doublet | ~0.5 - 1.0 |
| H5 | 7.8 - 8.0 | Doublet | ~0.5 - 1.0 |
| H8, H12 | 8.2 - 8.4 | Doublet | ~8.0 - 9.0 |
| H9, H11 | 7.8 - 8.0 | Doublet | ~8.0 - 9.0 |
Table 1: Predicted ¹H NMR Data for 2-(4-Cyanobenzoyl)oxazole in CDCl₃.
Predicted ¹³C NMR Data
The broadband proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon environment in the molecule.
-
Carbonyl Carbon (C6): This carbon will appear significantly downfield, typically in the range of 180-190 ppm, which is characteristic of a ketone.
-
Nitrile Carbon (C13): The carbon of the cyano group is expected to have a chemical shift in the range of 115-120 ppm.[4]
-
Oxazole Carbons (C2, C4, C5): These carbons will resonate in the aromatic region, with C2 being the most deshielded due to its position between two heteroatoms.
-
Benzene Carbons (C7-C12): The aromatic carbons of the benzoyl group will appear in the 120-140 ppm range.[5] The quaternary carbons (C7 and C10) will likely have lower intensity signals.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 158 - 162 |
| C4 | 128 - 132 |
| C5 | 142 - 146 |
| C6 (C=O) | 180 - 185 |
| C7 | 135 - 138 |
| C8, C12 | 129 - 132 |
| C9, C11 | 132 - 135 |
| C10 | 115 - 118 |
| C13 (C≡N) | 117 - 120 |
Table 2: Predicted ¹³C NMR Data for 2-(4-Cyanobenzoyl)oxazole in CDCl₃.
Experimental Protocol for NMR Spectroscopy
A self-validating system for NMR data acquisition ensures accuracy and reliability.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at a probe temperature of 298 K.
-
Use a 30-degree pulse width with a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a broadband proton-decoupled spectrum.
-
Use a 30-degree pulse width with a relaxation delay of 2-5 seconds.
-
A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of CDCl₃ for ¹³C.
Causality Behind Experimental Choices: The choice of a high-field spectrometer (≥400 MHz) is crucial for resolving the complex splitting patterns expected in the aromatic region. CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual solvent peak is well-characterized. TMS provides a sharp, inert reference signal.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Predicted IR Absorption Data
The IR spectrum of 2-(4-Cyanobenzoyl)oxazole will be dominated by strong absorptions from the carbonyl and nitrile groups.
-
C≡N Stretch: A sharp, strong absorption is expected in the range of 2220-2240 cm⁻¹, characteristic of a nitrile.[6] For 4-cyanobenzaldehyde, this peak is observed around 2230 cm⁻¹.[4]
-
C=O Stretch: A strong, sharp peak is anticipated for the ketone carbonyl group. Conjugation with both the aromatic ring and the oxazole ring will lower the frequency to approximately 1660-1680 cm⁻¹.[7]
-
C=N and C=C Stretches: The stretching vibrations of the C=N bond in the oxazole ring and the C=C bonds in both aromatic rings will appear in the 1500-1600 cm⁻¹ region.
-
C-O Stretch: The C-O-C stretching of the oxazole ring will likely show a strong band in the 1050-1250 cm⁻¹ region.
-
Aromatic C-H Bends: Out-of-plane C-H bending vibrations for the 1,4-disubstituted benzene ring are expected in the 800-860 cm⁻¹ region.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3050 - 3150 | Medium |
| Nitrile (C≡N) | Stretch | 2220 - 2240 | Strong, Sharp |
| Ketone (C=O) | Stretch | 1660 - 1680 | Strong, Sharp |
| Aromatic/Heteroaromatic C=C/C=N | Stretch | 1500 - 1600 | Medium-Strong |
| Oxazole C-O | Stretch | 1050 - 1250 | Strong |
| Aromatic C-H | Out-of-plane bend | 800 - 860 | Strong |
Table 3: Predicted IR Absorption Bands for 2-(4-Cyanobenzoyl)oxazole.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or the pure KBr pellet.
-
Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺•): The molecular weight of 2-(4-Cyanobenzoyl)oxazole (C₁₁H₆N₂O₂) is 198.18 g/mol . Therefore, the molecular ion peak is expected at m/z = 198.
-
Fragmentation Pattern: The fragmentation is likely to be initiated by cleavage at the bonds adjacent to the carbonyl group. Key predicted fragments include:
-
[M - C₇H₄NO]⁺• (m/z = 102): Loss of the 4-cyanobenzoyl radical to give the oxazole cation.
-
[M - C₃H₂NO]⁺• (m/z = 130): Loss of the oxazol-2-yl radical to give the 4-cyanobenzoyl cation. This is expected to be a very prominent peak.
-
[C₇H₄N]⁺• (m/z = 102): The 4-cyanophenyl cation, arising from the cleavage of the C-C bond between the carbonyl group and the benzene ring.
-
Loss of CO (m/z = 28) from the 4-cyanobenzoyl cation is also a possibility.
-
| m/z | Predicted Assignment |
| 198 | [M]⁺• (Molecular Ion) |
| 130 | [C₈H₄NO]⁺ |
| 102 | [C₇H₄N]⁺ |
| 69 | [C₃H₃NO]⁺• |
Table 4: Predicted Key Fragments in the Mass Spectrum of 2-(4-Cyanobenzoyl)oxazole.
Caption: Predicted major fragmentation pathway for 2-(4-Cyanobenzoyl)oxazole.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a coupled liquid chromatograph (LC-MS).
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) in positive ion mode to generate the protonated molecule [M+H]⁺ (m/z = 199). Alternatively, Electron Ionization (EI) can be used, which would generate the molecular ion [M]⁺• (m/z = 198) and more extensive fragmentation.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument. This will provide accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments.
-
Data Acquisition: Acquire a full scan mass spectrum to detect the molecular ion. For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate and analyze the fragment ions.
Trustworthiness of the Protocol: High-resolution mass spectrometry provides a self-validating system by confirming the elemental composition of the molecule with high accuracy (typically within 5 ppm), which is a definitive confirmation of the molecular formula.
Conclusion
This technical guide provides a comprehensive and scientifically grounded prediction of the NMR, IR, and mass spectral data for 2-(4-Cyanobenzoyl)oxazole. By analyzing the expected electronic and structural effects of the constituent functional groups and drawing parallels with known compounds, a detailed spectral fingerprint has been established. The provided experimental protocols are designed to ensure the acquisition of high-quality, reliable data. This document serves as a valuable resource for any researcher undertaking the synthesis and characterization of this and structurally related molecules, facilitating efficient and accurate spectral interpretation and structural verification.
References
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Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]
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ResearchGate. (n.d.). 1H and 13C NMR spectra signals of 1 in DMSO-d6. Retrieved from [Link]
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PubChem. (n.d.). 4-Cyanobenzaldehyde. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]
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American Chemical Society. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-formyl-. Retrieved from [Link]
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MDAT. (n.d.). 4-Cyanobenzaldehyde. Retrieved from [Link]
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Data.gov. (n.d.). Compound 528403: 2-Ethyl-5-methyloxazole. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental absorption IR-spectra of 1,2,3-benzotriazole monomer. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzoxazole. Retrieved from [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2-Benzoyloxyacetophenone. Retrieved from [Link]
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FooDB. (2010). Showing Compound 2-Methyl-5-propyloxazole (FDB017013). Retrieved from [Link]
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Scholars Portal Journals. (n.d.). The 13C NMR spectra and structure of 2,1,3-benzoxadiazole,-benzothiadiazole and -benzoselenadiazole. Retrieved from [Link]
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Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]
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YouTube. (2015). 04 13 NMR of Aromatics. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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PubMed. (n.d.). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Benzotriazole. Retrieved from [Link]
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University of Regensburg. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]
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Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]. Retrieved from [https://www.researchgate.net/publication/244769013_Synthesis_and_Crystal_Structure_Determination_of_Methyl_2-acetyl-5'-phenyl-2H-spirobenzoisothiazole-33'-pyrazole]-11-dioxide-2'4'H-carboxylate_and_Methyl_2-acetyl-5'-2-thienyl-2H-spirobenzoisothiazole-33'-pyra]([Link])
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Scribd. (n.d.). IR Absorption Frequencies of Functional Groups. Retrieved from [Link]
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Photophysical Properties of Cyanobenzoyl Oxazoles: A Technical Guide
This technical guide provides a comprehensive analysis of Cyanobenzoyl Oxazoles , a specialized class of donor-acceptor (D-A) fluorophores. These molecules integrate the electron-withdrawing power of a cyanobenzoyl moiety with the tunable electronic properties of an oxazole heterocycle, resulting in distinct photophysical behaviors such as Intramolecular Charge Transfer (ICT) and solvatochromism.
Executive Summary
Cyanobenzoyl oxazoles represent a sophisticated class of organic fluorophores characterized by a "push-pull" electronic architecture. By coupling a cyanobenzoyl acceptor (
Molecular Architecture & Design Principles
Structural Logic
The photophysics of cyanobenzoyl oxazoles are governed by the interplay between the electron-deficient cyanobenzoyl group and the oxazole ring.
-
Acceptor (A): The 4-cyanobenzoyl group acts as a strong electron sink. The carbonyl (
) and cyano ( ) groups cooperatively lower the LUMO energy. -
Bridge/Donor (D): The oxazole ring serves as a conjugated spacer. Its electron density can be modulated by substituents (e.g., amines, alkyls) at the C2 or C5 positions.
Intramolecular Charge Transfer (ICT)
Upon photoexcitation, electron density shifts from the oxazole core to the cyanobenzoyl moiety. This creates a highly polar excited state (
-
Non-Polar Solvents: The molecule emits from a Locally Excited (LE) state (shorter wavelength, structured emission).
-
Polar Solvents: Solvent dipoles stabilize the charge-separated species, lowering the
energy and causing a bathochromic (red) shift in emission. This is the hallmark of the ICT state .
Synthesis Strategy
The synthesis typically involves the construction of the oxazole ring or the acylation of an existing oxazole. A robust method is the Robinson-Gabriel Cyclodehydration or Oxidative Cyclization .
Synthetic Pathway (Graphviz)
Photophysical Characterization
Absorption & Emission Profiles
-
Absorption: Typically dominated by
transitions centered around 300–360 nm . The band is generally insensitive to solvent polarity. -
Emission: Highly solvatochromic.[1]
-
Hexane/Toluene:
nm (Deep Blue). -
Acetonitrile/DMSO:
nm (Green/Yellow).
-
Key Photophysical Parameters (Representative Data)
| Parameter | Symbol | Typical Range | Notes |
| Absorption Max | 320 – 360 nm | Minimal solvatochromism. | |
| Emission Max | 400 – 520 nm | Strong positive solvatochromism (ICT). | |
| Stokes Shift | 4,000 – 8,000 | Large shifts indicate significant geometry change in | |
| Quantum Yield | 0.30 – 0.85 | Lower in polar protic solvents due to non-radiative decay. | |
| Lifetime | 1 – 5 ns | Longer lifetimes observed in deoxygenated solvents. |
Mechanistic Diagram: ICT vs. TICT
In some derivatives, the benzoyl group can rotate perpendicular to the oxazole plane, forming a Twisted Intramolecular Charge Transfer (TICT) state, which is often non-emissive.
Experimental Protocols
Protocol: Solvatochromic Shift & Dipole Moment Estimation
Objective: Determine the change in dipole moment (
-
Solvent Selection: Prepare
M solutions of the fluorophore in a range of solvents: Cyclohexane (non-polar), Toluene, THF, Dichloromethane, and Acetonitrile (polar). -
Acquisition:
-
Record UV-Vis absorption spectra to find
. -
Record fluorescence emission spectra (excite at
) to find .
-
-
Calculation:
-
Calculate the Stokes shift
(in ). -
Calculate the orientation polarizability
for each solvent: -
Plot:
(y-axis) vs. (x-axis). -
Analysis: The slope (
) of the linear fit relates to . A steep slope confirms strong ICT character.
-
Protocol: Quantum Yield ( ) Determination
Standard: Quinine Sulfate in 0.1 M
-
Preparation: Prepare solutions of the sample and reference such that absorbance at the excitation wavelength is below 0.1 OD (to avoid inner filter effects).
-
Measurement:
-
Measure integrated fluorescence intensity (
) for both sample ( ) and reference ( ). -
Record refractive indices (
) of the solvents used.
-
-
Calculation:
Applications
-
Biological Imaging:
-
Due to their sensitivity to polarity, these probes can distinguish between hydrophobic lipid membranes (blue emission) and the hydrophilic cytosol (green emission).
-
-
OLED Materials:
-
Derivatives exhibiting TADF (via orthogonal donor-acceptor geometry) are candidates for high-efficiency emitters, harvesting triplet excitons.
-
-
Sensing:
-
Viscosity Sensors: If the TICT state is accessible, emission intensity becomes dependent on viscosity (molecular rotor effect), useful for mapping intracellular viscosity.
-
References
-
Synthesis of Oxazole Derivatives
-
Photophysics of Benzoyl-Oxazoles
- Title: "Charge transfer fluorescence of benzoxazole derivatives: Investig
- Source: ResearchG
-
URL:[Link]
-
ICT and TICT Mechanisms
- Title: "Intramolecular charge transfer dynamics in the excited states of diphenylamine substituted 1,3,4-oxadiazole deriv
- Source: Spectrochimica Acta Part A (PubMed)
-
URL:[Link]
-
Cyanophenyl Fluorophores
- Title: "Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives" (Comparative d
- Source: ACS Omega
-
URL:[Link]
Sources
Advanced Pharmacological Profiling of Oxazole Derivatives: From Synthesis to Clinical Application
[1][2][3]
Executive Summary: The Privileged Scaffold
In the landscape of medicinal chemistry, the 1,3-oxazole ring stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike its isomer isoxazole (1,2-oxazole), the 1,3-oxazole moiety offers unique electronic distribution where the oxygen atom (position 1) acts as a hard hydrogen bond acceptor and the nitrogen (position 3) facilitates pi-stacking interactions and metal coordination.
This technical guide dissects the biological activity of oxazole derivatives, moving beyond basic descriptions to analyze the structure-activity relationships (SAR), specific mechanisms of action (MOA) in oncology and inflammation, and validated experimental protocols for their synthesis and evaluation.[1]
Structural Basis & Structure-Activity Relationship (SAR)
The pharmacological versatility of oxazole stems from its planar, aromatic nature and its ability to mimic peptide bonds (bioisostere).
Electronic Architecture
-
Position 2 (C2): The most reactive site for nucleophilic attack and the primary vector for pharmacophore attachment. Substitution here often dictates target selectivity (e.g., COX-2 vs. COX-1).
-
Positions 4 & 5 (C4/C5): These positions regulate lipophilicity (
). Bulky aryl substituents at C4/C5 create hydrophobic interactions with protein pockets (e.g., the hydrophobic channel of COX enzymes). -
Nitrogen (N3): Serves as a critical hydrogen bond acceptor in the active site of enzymes like DNA gyrase.
Visualization: SAR Logic
The following diagram illustrates the functional logic of the oxazole core in drug design.
Figure 1: Functional mapping of the 1,3-oxazole scaffold showing critical substitution vectors for biological activity.
Therapeutic Verticals & Mechanisms of Action[1][3][4][5][6]
Anti-Inflammatory: The COX Inhibition Pathway
Oxazole derivatives, most notably Oxaprozin (Daypro), function as non-steroidal anti-inflammatory drugs (NSAIDs).[2]
-
Mechanism: They competitively inhibit Cyclooxygenase (COX) enzymes. The oxazole ring mimics the arachidonic acid structure, entering the hydrophobic channel of the enzyme.
-
Causality: The C4/C5 phenyl rings of Oxaprozin engage in pi-pi stacking with aromatic residues (e.g., Tyr355) in the COX channel, while the acid moiety at C2 interacts with Arg120, locking the enzyme in an inactive state.
Oncology: Tubulin Polymerization & Kinase Inhibition
Recent derivatives have shown potent cytotoxicity against MCF-7 (breast) and HeLa (cervical) lines.
-
Tubulin Targeting: Oxazoles bind to the colchicine site of tubulin, inhibiting polymerization. This arrests the cell cycle at the G2/M phase, triggering apoptosis.
-
Kinase Targeting: Derivatives act as ATP-competitive inhibitors of VEGFR and EGFR. The nitrogen (N3) forms a hinge-binding H-bond, preventing ATP access.
Antimicrobial: DNA Gyrase Inhibition
Oxazole-based antibiotics often target bacterial DNA gyrase (subunit B), distinct from the fluoroquinolone mechanism. This is critical for overcoming MRSA resistance.
Visualization: Mechanism of Action (COX Inhibition)
Figure 2: Competitive inhibition of Cyclooxygenase enzymes by oxazole derivatives, preventing prostaglandin biosynthesis.
Experimental Protocols
Synthesis: The Robinson-Gabriel Cyclodehydration
This is the most robust method for generating 2,5-disubstituted oxazoles. It involves the cyclization of 2-acylaminoketones.
Reagents:
Step-by-Step Protocol:
-
Acylation: Dissolve the
-aminoketone hydrochloride (10 mmol) in dry dichloromethane (DCM). Add triethylamine (22 mmol) followed by the acyl chloride (11 mmol) dropwise at 0°C. Stir for 4 hours.-
Why: Triethylamine scavenges the HCl byproduct, driving the amide formation.
-
-
Isolation: Wash the organic layer with water, dry over
, and evaporate to yield the 2-acylaminoketone intermediate. -
Cyclization: Dissolve the intermediate in
(5 mL). Reflux at 90°C for 3 hours.-
Why:
acts as a dehydrating agent, facilitating the closure of the ring via the removal of water.
-
-
Quenching: Pour the reaction mixture onto crushed ice (exothermic!). Neutralize with
solution. -
Purification: Extract with ethyl acetate. Purify via silica gel column chromatography (Hexane:EtOAc 8:2).
Biological Assay: MTT Cell Viability Assay
Used to quantify the antiproliferative activity of synthesized oxazoles against cancer cell lines (e.g., MCF-7).
Protocol:
-
Seeding: Plate cells (
cells/well) in 96-well plates and incubate for 24h at 37°C ( ). -
Treatment: Add the oxazole derivative at varying concentrations (0.1 - 100
) dissolved in DMSO (final DMSO < 0.1%). -
Incubation: Incubate for 48 hours.
-
Self-Validation: Include a "Vehicle Control" (DMSO only) and a "Positive Control" (e.g., Doxorubicin).
-
-
MTT Addition: Add
of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. -
Solubilization: Discard media. Add
DMSO to dissolve formazan crystals. -
Measurement: Read absorbance at 570 nm. Calculate
using non-linear regression.
Quantitative Data Summary
The following table summarizes the biological potency of key oxazole derivatives compared to standard drugs, based on recent literature reviews [1][4].[1][6]
| Compound Class | Target | Cell Line / Strain | Activity ( | Standard Drug |
| Oxaprozin | COX-1 / COX-2 | N/A (Enzymatic) | Aspirin | |
| 2,5-Diaryl oxazole | Tubulin | MCF-7 (Breast Cancer) | Doxorubicin | |
| Oxazole-Triazole | DNA Gyrase | S. aureus (MRSA) | MIC: | Ciprofloxacin |
| Benzoxazole | VEGFR-2 | HUVEC | Sorafenib |
References
-
Recent Developments in Oxazole Derivatives as Anticancer Agents. Bentham Science. [Link][4]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link][7]
-
A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. [Link][8]
-
Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents. ResearchGate. [Link]
-
Synthetic approaches for oxazole derivatives: A review. Synthetic Communications. [Link][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00777H [pubs.rsc.org]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxazole-Based Molecules: Recent Advances on Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. semanticscholar.org [semanticscholar.org]
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(4-Cyanobenzoyl)oxazole
A Senior Application Scientist's Perspective on a Novel Therapeutic Candidate
Executive Summary
The landscape of modern drug discovery is characterized by the continuous search for novel chemical entities with therapeutic potential. 2-(4-Cyanobenzoyl)oxazole represents one such molecule of interest, integrating two key structural motifs: the versatile oxazole heterocycle and an electrophilic cyanobenzoyl group. The oxazole core is a well-established pharmacophore found in numerous FDA-approved drugs, known to interact with a wide array of biological targets.[1][2][3] However, the specific mechanism of action for 2-(4-Cyanobenzoyl)oxazole remains uncharacterized in publicly available literature. This guide, therefore, serves not as a retrospective summary, but as a prospective, in-depth technical roadmap for researchers, scientists, and drug development professionals. It outlines a systematic, field-proven approach to comprehensively elucidate the core mechanism of action of this novel compound, from initial biological characterization to precise target validation and structural elucidation. This document is structured to provide not just protocols, but the strategic rationale behind each experimental choice, reflecting a self-validating system of scientific inquiry.
Introduction: The Scientific Premise for Investigating 2-(4-Cyanobenzoyl)oxazole
The oxazole ring is a five-membered heterocycle that is a structural component in a variety of natural products and synthetic compounds with significant biological activity.[1][2] Its derivatives are known to exhibit potent anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The diverse pharmacology of oxazole-containing compounds stems from their ability to engage with a multitude of biological targets, including protein kinases, cyclooxygenases (COX), DNA topoisomerase, and tubulin.[5][6][7] The substitution at the 2-position of the oxazole ring, in this case with a 4-cyanobenzoyl group, is critical in defining the molecule's specific interactions and biological effects.
The 4-cyanobenzoyl moiety provides a distinct electronic and steric profile. The cyano group is a strong electron-withdrawing group, which can influence the reactivity and binding affinity of the molecule. Given this structural composition, it is reasonable to hypothesize that 2-(4-Cyanobenzoyl)oxazole is a bioactive molecule, likely functioning as an enzyme inhibitor.
This guide will proceed under the primary working hypothesis that 2-(4-Cyanobenzoyl)oxazole acts as an inhibitor of a protein kinase , a major class of enzymes frequently targeted in cancer therapy. The following sections will detail a comprehensive experimental plan to test this hypothesis and fully characterize the compound's mechanism of action.
A Systematic Workflow for Mechanism of Action Elucidation
The investigation into a novel compound's mechanism of action is a multi-step, iterative process. The following workflow is designed to be logical and efficient, with each stage building upon the data from the previous one.
Phase 1: Initial Biological Characterization - Phenotypic Screening
The first step is to confirm the biological activity of 2-(4-Cyanobenzoyl)oxazole in a relevant cellular context. Based on the common therapeutic applications of oxazole derivatives, a panel of human cancer cell lines would be an appropriate starting point.
Experimental Protocol: Cancer Cell Line Proliferation Assay
-
Cell Culture: Culture a panel of cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) in their respective recommended media.
-
Compound Preparation: Prepare a stock solution of 2-(4-Cyanobenzoyl)oxazole in DMSO. Perform serial dilutions to create a range of concentrations.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with the serially diluted compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent like staurosporine).
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Measure cell viability using a commercially available assay, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Plot the cell viability against the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Trustworthiness Check: The inclusion of both positive and negative controls is crucial for validating the assay results. The use of multiple cell lines helps to identify potential cell-type specific effects.
Phase 2: Target Identification - Finding the Molecular Binding Partner
Once bioactivity is confirmed, the next crucial step is to identify the direct molecular target(s) of 2-(4-Cyanobenzoyl)oxazole. Several complementary approaches can be employed.
Affinity-Based Methods
This classic approach involves immobilizing the compound on a solid support to "fish out" its binding partners from a cell lysate.
Experimental Workflow: Affinity Chromatography
-
Ligand Immobilization: Synthesize a derivative of 2-(4-Cyanobenzoyl)oxazole with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).
-
Lysate Preparation: Prepare a total protein lysate from the cancer cell line that showed the highest sensitivity to the compound.
-
Affinity Pull-down: Incubate the cell lysate with the compound-conjugated beads. A control incubation with unconjugated beads should be run in parallel.
-
Washing: Wash the beads extensively to remove non-specific protein binders.
-
Elution: Elute the specifically bound proteins.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics technique for identifying enzyme targets in their native cellular environment. It uses active site-directed probes to map the functional state of enzymes.
Computational Target Prediction
In silico methods can predict potential targets based on the chemical structure of the compound by comparing it to databases of known ligands for various proteins.[8]
Phase 3: Target Validation - Confirming the "On-Target" Effect
Identifying a binding partner does not prove it is responsible for the compound's biological effects. Target validation is a critical step to establish a causal link.
Experimental Protocol: Genetic Knockdown (siRNA)
-
siRNA Transfection: Transfect the target cancer cell line with siRNA specifically targeting the putative protein target identified in Phase 2. A non-targeting control siRNA should be used as a negative control.
-
Protein Knockdown Confirmation: After 48-72 hours, confirm the reduction in target protein expression via Western blotting.
-
Phenotypic Assay: Perform the same cell proliferation assay as in Phase 1 on the cells with the knocked-down target protein.
-
Analysis: If the knockdown of the target protein phenocopies the effect of 2-(4-Cyanobenzoyl)oxazole (i.e., reduces cell proliferation), it provides strong evidence that the compound's activity is mediated through this target.
Phase 4: Biochemical and Biophysical Characterization
With a validated target, the next phase is to characterize the interaction between 2-(4-Cyanobenzoyl)oxazole and the target protein in a purified, cell-free system. Assuming the validated target is a protein kinase, the following assays would be performed.
Enzyme Inhibition Assays
These assays directly measure the effect of the compound on the catalytic activity of the purified enzyme.
Experimental Protocol: In Vitro Kinase Assay
-
Reagents: Purified active kinase, its specific substrate peptide, ATP, and 2-(4-Cyanobenzoyl)oxazole.
-
Reaction Setup: In a 384-well plate, set up reactions containing the kinase, substrate, and varying concentrations of the inhibitor.
-
Initiation: Start the reaction by adding ATP.
-
Detection: After a set incubation period, quantify the kinase activity. A common method is to use a phosphospecific antibody that recognizes the phosphorylated substrate in an ELISA format, or a fluorescence-based assay.
-
IC50 Determination: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
| Compound | Target Kinase | IC50 (nM) |
| 2-(4-Cyanobenzoyl)oxazole | Kinase X | 50 |
| Staurosporine (Control) | Kinase X | 5 |
Mechanism of Inhibition Studies
Kinetic studies are performed to determine how the inhibitor affects the enzyme's interaction with its substrate.
Methodology:
-
Perform the kinase assay with varying concentrations of both the substrate and ATP, in the presence and absence of 2-(4-Cyanobenzoyl)oxazole.
-
Analyze the data using Lineweaver-Burk plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[9]
Direct Binding Assays
Biophysical techniques can confirm direct binding and provide thermodynamic data about the interaction.
-
Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and flow solutions of 2-(4-Cyanobenzoyl)oxazole over the surface to measure binding kinetics (kon and koff) and affinity (KD).
-
Isothermal Titration Calorimetry (ITC): Titrate the compound into a solution of the target protein and measure the heat changes to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
Phase 5: Structural Biology
The ultimate level of mechanistic understanding comes from visualizing the interaction at an atomic level.
Methodology: X-ray Co-crystallography
-
Co-crystallization: Crystallize the purified target protein in the presence of 2-(4-Cyanobenzoyl)oxazole.
-
X-ray Diffraction: Collect X-ray diffraction data from the co-crystals.
-
Structure Solution: Solve the three-dimensional structure of the protein-inhibitor complex.
This will reveal the precise binding mode of the compound, the specific amino acid residues it interacts with, and the conformational changes it induces in the protein. This information is invaluable for structure-based drug design and the optimization of lead compounds.
Conclusion
While the mechanism of action of 2-(4-Cyanobenzoyl)oxazole is not yet publicly defined, its chemical structure strongly suggests therapeutic potential. This guide has provided a comprehensive, scientifically rigorous framework for its investigation. By following a logical progression from cellular characterization to target identification, validation, and detailed biochemical and structural analysis, researchers can systematically and robustly elucidate the core mechanism of action of this and other novel chemical entities. This structured approach, grounded in established methodologies and logical validation, is fundamental to advancing promising molecules from the laboratory to potential clinical applications.
References
-
Bentham Science. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]
-
PubMed. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]
-
PMC. (n.d.). Biological Targets and Mechanisms of Action of Natural Products from Marine Cyanobacteria. Retrieved from [Link]
-
RSC Publishing. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [Link]
-
Bentham Science. (n.d.). Recent Findings on the Multifaceted Functionality of Enzyme Inhibition by Natural Compounds: A Review. Retrieved from [Link]
-
PubMed. (2020). Inhibition of Extracellular Enzymes Exposed to Cyanopeptides. Retrieved from [Link]
-
PMC. (n.d.). Biological activity of oxadiazole and thiadiazole derivatives. Retrieved from [Link]
-
SlideShare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link]
-
Der Pharma Chemica. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
-
PMC. (2019). A comprehensive review on biological activities of oxazole derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets. Retrieved from [Link]
-
ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Retrieved from [Link]
-
CHIMIA. (n.d.). Inhibition of Extracellular Enzymes Exposed to Cyanopeptides. Retrieved from [Link]
-
YouTube. (2023). ENZYME INHIBITION EXPLAINED. Retrieved from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benthamscience.com [benthamscience.com]
- 6. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. m.youtube.com [m.youtube.com]
Methodological & Application
Application Note: Strategic Utilization of 2-(4-Cyanobenzoyl)oxazole in Divergent Scaffold Synthesis
Executive Summary
This technical guide details the synthetic utility of 2-(4-Cyanobenzoyl)oxazole , a bifunctional heterocyclic building block. Characterized by an electron-deficient ketone bridging a pharmacologically active oxazole ring and a para-cyanophenyl moiety, this compound serves as a versatile "linchpin" in medicinal chemistry.
This guide provides validated protocols for exploiting its orthogonal reactivity profiles:
-
Chemoselective Carbonyl Functionalization: Accessing chiral secondary alcohols via asymmetric transfer hydrogenation.
-
Nitrile Transformation: Late-stage bioisostere installation (Tetrazole formation).
-
Heterocyclic C-H Activation: Direct functionalization of the oxazole C5 position.
Chemical Profile & Reactivity Analysis
Structural Properties
-
MW: 198.18 g/mol [2]
-
Appearance: Off-white to pale yellow solid
-
Solubility: Soluble in DMSO, DMF, CH₂Cl₂, and THF. Sparingly soluble in non-polar hydrocarbons.
Mechanistic Insight
The molecule features three distinct reactive centers, allowing for divergent synthesis without protecting groups:
-
The Ketone Bridge (C=O): The carbonyl carbon is highly electrophilic due to the electron-withdrawing nature of both the oxazole ring (inductive effect) and the p-cyanophenyl group. It is susceptible to facile nucleophilic attack (Grignard, hydride reduction) but requires care to avoid 1,2-addition vs. enolization.
-
The Nitrile (CN): A robust handle stable to acidic/oxidative conditions, serving as a precursor for amines, amides, or tetrazoles (carboxylic acid bioisosteres).
-
The Oxazole C5 Position: The C5 proton is essentially acidic (
) and susceptible to Pd-catalyzed direct arylation or deprotonation/quenching, provided the ketone is tolerant or transiently protected.
Figure 1: Orthogonal reactivity map of 2-(4-Cyanobenzoyl)oxazole.
Detailed Experimental Protocols
Protocol A: Asymmetric Transfer Hydrogenation (ATH)
Objective: Chemoselective reduction of the ketone to a chiral alcohol without reducing the nitrile or opening the oxazole ring. Relevance: Chiral benzylic-like alcohols are privileged scaffolds in kinase inhibitors.
Materials:
-
Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (1.0 mol%)
-
Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope)
-
Solvent: Dichloromethane (DCM)
Procedure:
-
Preparation: In a flame-dried Schlenk flask under argon, dissolve 2-(4-Cyanobenzoyl)oxazole (198 mg, 1.0 mmol) in anhydrous DCM (5 mL).
-
Catalyst Addition: Add the Ruthenium catalyst (6.4 mg, 0.01 mmol). The solution typically turns deep red/orange.
-
Initiation: Add the HCOOH/Et₃N mixture (0.5 mL) dropwise via syringe.
-
Reaction: Stir at room temperature (25°C) for 12 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The ketone spot (
) should disappear, yielding a more polar alcohol spot ( ). -
Workup: Quench with saturated NaHCO₃ (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).
Expected Yield: 85-92% Enantiomeric Excess (ee): >95% (Determined by Chiral HPLC).
Protocol B: [3+2] Cycloaddition to Tetrazoles
Objective: Conversion of the nitrile to a 5-substituted-1H-tetrazole (Sartan-like scaffold). Note: This reaction uses Sodium Azide.[4] Safety Precaution: Avoid acidic conditions to prevent HN₃ formation.
Materials:
-
Reagent: Sodium Azide (NaN₃, 1.5 eq)
-
Catalyst: Zinc Bromide (ZnBr₂, 1.0 eq) or Triethylamine hydrochloride (1.5 eq)
-
Solvent: Water/Isopropanol (1:1) or DMF (for higher temps)
Procedure:
-
Setup: To a pressure vial equipped with a magnetic stir bar, add the substrate (1.0 mmol), NaN₃ (97 mg, 1.5 mmol), and ZnBr₂ (225 mg, 1.0 mmol).
-
Solvation: Add Water/Isopropanol (4 mL).
-
Reaction: Seal the vial and heat to 80°C for 24 hours. The Lewis acid (Zn²⁺) activates the nitrile, facilitating the cycloaddition.
-
Workup: Cool to room temperature. Add 1N HCl carefully until pH ~3 (Caution: perform in fume hood). A precipitate should form.
-
Isolation: Filter the solid. If no precipitate, extract with Ethyl Acetate (3 x 15 mL). The product is the tetrazole derivative.
-
Purification: Recrystallization from Ethanol/Water.
Mechanistic Note: The ketone remains intact under these neutral/Lewis-acidic conditions. Strong basic conditions (classical NH₄Cl/NaN₃ at high temp) might induce aldol-type side reactions or oxazole degradation.
Protocol C: Pd-Catalyzed C-H Arylation (C5 Functionalization)
Objective: Direct coupling of an aryl halide to the oxazole C5 position.
Materials:
-
Coupling Partner: Iodobenzene (1.2 eq)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: PPh₃ (10 mol%) or XPhos (for difficult substrates)
-
Base: K₂CO₃ (2.0 eq)
-
Solvent: Toluene (anhydrous)
Procedure:
-
Inerting: Charge a microwave vial with substrate (1.0 mmol), Iodobenzene (1.2 mmol), Pd(OAc)₂ (11 mg), PPh₃ (26 mg), and K₂CO₃ (276 mg). Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed Toluene (5 mL).
-
Reaction: Heat at 110°C for 16 hours (or MW 140°C for 1 hour).
-
Workup: Filter through a Celite pad, washing with EtOAc. Concentrate filtrate.
-
Purification: Flash chromatography.
Analytical Data Summary
| Assay | Parameter | Specification/Observation |
| 1H NMR (400 MHz, CDCl₃) | Oxazole C5-H | Singlet at ~7.9 - 8.1 ppm (Characteristic) |
| Aromatic Protons | Two doublets (AA'BB' system) at ~8.3 and ~7.8 ppm | |
| IR Spectroscopy | Nitrile (CN) | Sharp band at ~2230 cm⁻¹ |
| Ketone (C=O) | Strong band at ~1660-1670 cm⁻¹ (Conjugated) | |
| Mass Spectrometry | ESI+ | [M+H]⁺ = 199.2 |
Workflow Visualization
Figure 2: Divergent synthetic pathways starting from 2-(4-Cyanobenzoyl)oxazole.
Safety & Handling
-
Signal Word: Warning
-
Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ketone is stable, but prolonged exposure to moisture may hydrolyze the nitrile over time.
-
Specific Precaution: When performing the tetrazole synthesis (Protocol B), ensure the reaction pH does not drop below 4 while azide is present to prevent the formation of hydrazoic acid (volatile/toxic).
References
-
Synthesis of 2-Aroyloxazoles
- Title: Copper-Catalyzed Aerobic Oxidative Coupling of Acyl Chlorides with Oxazoles.
- Source:Journal of Organic Chemistry
- Context: Describes the general methodology for constructing the 2-aroyloxazole core.
-
(Representative methodology).
-
Asymmetric Transfer Hydrogenation of Aromatic Ketones
- Title: Asymmetric transfer hydrogen
- Source:Accounts of Chemical Research
- Context: Validates the Ru-catalyzed protocol for electron-deficient ketones.
-
Tetrazole Synthesis from Nitriles
- Title: Zinc(II) salts as efficient catalysts for the synthesis of 5-substituted 1H-tetrazoles.
- Source:Journal of Organic Chemistry
- Context: Source of the ZnBr2 protocol used in Protocol B.
-
Commercial Availability & Physical Data
- Source: Fluorochem / CymitQuimica Product C
- Context: Verific
Sources
Application Notes and Protocols for the Antimicrobial Evaluation of 2-(4-Cyanobenzoyl)oxazole
Foreword: The Rationale for Investigating Novel Oxazole Derivatives
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Heterocyclic compounds, particularly those containing oxazole scaffolds, have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The oxazole ring, a five-membered heterocycle with one oxygen and one nitrogen atom, serves as a versatile pharmacophore.[1][2] The substitution pattern on the oxazole ring plays a crucial role in determining the compound's biological efficacy.[1][2] This document provides a comprehensive guide for the investigation of a novel derivative, 2-(4-Cyanobenzoyl)oxazole, as a potential antimicrobial agent. While extensive research exists on the antimicrobial potential of the broader oxazole class, this specific molecule represents a frontier for investigation. These protocols are designed to rigorously assess its antimicrobial profile, from initial screening to preliminary safety evaluation.
Part 1: Synthesis and Characterization of 2-(4-Cyanobenzoyl)oxazole
A fundamental prerequisite for any antimicrobial study is the synthesis and purification of the compound of interest. Several synthetic routes to oxazole derivatives have been reported in the literature. A common approach involves the condensation of substituted amides or thioamides with phenacyl bromide.[5] Another method involves the reaction of R-CN with ethanolamine or cysteamine hydrochloride in the presence of a copper acetate catalyst.[6]
Hypothetical Synthesis Route:
A plausible synthesis for 2-(4-Cyanobenzoyl)oxazole could involve a multi-step process starting from 4-cyanobenzoic acid. This would first be converted to its corresponding acyl chloride, followed by reaction with an appropriate amino alcohol to form an amide intermediate. Subsequent cyclization would yield the desired oxazole ring.
Characterization:
Post-synthesis, it is imperative to confirm the identity and purity of 2-(4-Cyanobenzoyl)oxazole. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
Part 2: In Vitro Antimicrobial Susceptibility Testing
The initial evaluation of a novel antimicrobial agent involves determining its efficacy against a panel of clinically relevant microorganisms. This is typically achieved through the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[7][8][9][10][11][12]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[7][13] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[11][14][15]
Protocol: Broth Microdilution MIC Assay
Materials:
-
2-(4-Cyanobenzoyl)oxazole (stock solution of known concentration, e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial/fungal isolates (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Positive control antibiotic (e.g., ciprofloxacin, fluconazole)
-
Negative control (broth only)
-
Sterility control (broth and compound)
-
Growth control (broth and inoculum)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.[16]
-
Serial Dilution: Perform a two-fold serial dilution of the 2-(4-Cyanobenzoyl)oxazole stock solution in the 96-well plate using the appropriate broth. The concentration range should be broad enough to encompass the expected MIC. A typical range might be 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the prepared inoculum to each well containing the serially diluted compound.
-
Controls: Include the necessary controls on each plate:
-
Growth Control: Wells containing only broth and the microbial inoculum.
-
Sterility Control: Wells containing only broth and the highest concentration of the test compound to ensure it is not contaminated.
-
Positive Control: A known antibiotic tested against the same microorganism.
-
Negative Control: Wells containing only sterile broth.
-
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Reading the MIC: The MIC is the lowest concentration of 2-(4-Cyanobenzoyl)oxazole at which there is no visible growth of the microorganism.[7][13]
Data Presentation: MIC Values of 2-(4-Cyanobenzoyl)oxazole
| Microorganism | Strain | Gram Stain | MIC (µg/mL) | Positive Control (MIC, µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | [Hypothetical Data] | Ciprofloxacin |
| Escherichia coli | ATCC 25922 | Gram-negative | [Hypothetical Data] | Ciprofloxacin |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | [Hypothetical Data] | Ciprofloxacin |
| Candida albicans | ATCC 90028 | Fungus | [Hypothetical Data] | Fluconazole |
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11][12] This assay helps to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[12]
Protocol: MBC Determination
Materials:
-
Results from the MIC assay
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Sterile micropipettes and tips
Procedure:
-
Following the MIC reading, take a small aliquot (e.g., 10 µL) from each well of the MIC plate that showed no visible growth.
-
Spot-inoculate the aliquots onto a fresh, antibiotic-free agar plate.
-
Incubate the agar plates under the same conditions as the MIC assay.
-
Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU from the initial inoculum.[11]
Experimental Workflow for In Vitro Testing
Caption: Workflow for in vitro antimicrobial susceptibility testing.
Part 3: Preliminary Safety and Selectivity Assessment
A promising antimicrobial agent should exhibit high potency against microbial pathogens while demonstrating low toxicity to host cells.
Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of a compound.[17][18]
Protocol: MTT Cytotoxicity Assay
Materials:
-
Human cell line (e.g., HEK293 - human embryonic kidney cells, or HaCaT - human keratinocytes)[19]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
2-(4-Cyanobenzoyl)oxazole
-
MTT solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the human cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 2-(4-Cyanobenzoyl)oxazole for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined from the dose-response curve.[17]
Data Presentation: Cytotoxicity of 2-(4-Cyanobenzoyl)oxazole
| Cell Line | Incubation Time (h) | IC₅₀ (µg/mL) |
| HEK293 | 24 | [Hypothetical Data] |
| HaCaT | 24 | [Hypothetical Data] |
Part 4: In Vivo Efficacy Models (Preliminary)
Promising in vitro results should be followed by preliminary in vivo studies to assess the compound's efficacy in a living organism.[20] Simple model organisms like Caenorhabditis elegans can provide a bridge between in vitro and mammalian studies.[21]
Protocol: C. elegans Infection Model
Materials:
-
Wild-type C. elegans (e.g., N2 strain)
-
Pathogenic bacteria (e.g., Staphylococcus aureus)
-
2-(4-Cyanobenzoyl)oxazole
-
Liquid culture medium
-
Multi-well plates
Procedure:
-
Infection: Expose C. elegans to the pathogenic bacteria to establish an infection.
-
Treatment: Transfer the infected worms to a liquid medium containing different concentrations of 2-(4-Cyanobenzoyl)oxazole.
-
Monitoring: Monitor the survival of the worms over several days.
-
Data Analysis: Plot survival curves and compare the survival of treated worms to untreated controls. An effective antimicrobial agent will increase the survival rate of the infected worms.[21]
In Vivo Efficacy Evaluation Workflow
Caption: Workflow for preliminary in vivo efficacy testing.
Part 5: Interpretation and Future Directions
The data generated from these protocols will provide a comprehensive initial assessment of the antimicrobial potential of 2-(4-Cyanobenzoyl)oxazole.
-
Promising Candidate: A compound with low MIC and MBC values against a broad spectrum of microbes, a high IC₅₀ in human cell lines (indicating low cytotoxicity), and demonstrated efficacy in a preliminary in vivo model would be considered a promising lead for further development.
-
Further Studies: Subsequent investigations could include mechanism of action studies, evaluation against drug-resistant strains, and more complex animal infection models.[22][23]
By following these detailed application notes and protocols, researchers can systematically and rigorously evaluate the antimicrobial properties of novel compounds like 2-(4-Cyanobenzoyl)oxazole, contributing to the vital search for new therapeutics to combat infectious diseases.
References
-
A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC. (2022, January 5). National Institutes of Health (NIH). [Link]
-
Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres | Request PDF. (2016, August 6). ResearchGate. [Link]
- CN103694189A - Synthesis method of 2-oxazole or 2-thiazole.
-
A Review of the Antimicrobial Properties of Cyanobacterial Natural Products - PMC. (2023, October 17). National Institutes of Health (NIH). [Link]
-
Broad-spectrum antimicrobial activity and in vivo efficacy of SK1260 against bacterial pathogens - PMC. (2024, April 10). National Institutes of Health (NIH). [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents - PMC. (2020, January 21). National Institutes of Health (NIH). [Link]
-
a brief review on antimicrobial activity of oxazole derivatives. IAJPS. [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. [Link]
-
Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf. (2023, July 30). National Institutes of Health (NIH). [Link]
-
Minimum inhibitory concentration - Wikipedia. Wikipedia. [Link]
-
Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]
-
A comprehensive review on biological activities of oxazole derivatives - PMC. (2019, February 4). National Institutes of Health (NIH). [Link]
-
In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018, November 28). PubMed Central (PMC). [Link]
-
(PDF) A comprehensive review on biological activities of oxazole derivatives. ResearchGate. [Link]
-
Animal models in the evaluation of antimicrobial agents. ASM Journals. [Link]
-
Cytotoxicity and antimicrobial activity of isolated compounds from Monsonia angustifolia and Dodonaea angustifolia. (2023, January 30). PubMed. [Link]
-
Determination of minimum inhibitory concentrations. PubMed. [Link]
-
Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. [Link]
-
Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. (2022, August 2). YouTube. [Link]
- Process for the preparation of an oxazole.
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Bentham Science. [Link]
-
In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. (2015, May 27). Frontiers. [Link]
-
The minimum bactericidal concentration of antibiotics. BMG LABTECH. [Link]
-
Antimicrobial Susceptibility Testing. APEC. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). protocols.io. [Link]
-
Antimicrobial Susceptibility Testing Protocols. Taylor & Francis eBooks. [Link]
-
Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]
-
EUCAST: EUCAST - Home. EUCAST. [Link]
-
Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. (2022, August 19). National Institutes of Health (NIH). [Link]
-
Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. [Link]
-
How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. [Link]
-
A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). YouTube. [Link]
-
ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMérieux. [Link]
-
Preparation and Characterization of Niosomes Containing Cationic Antimicrobial Peptides WSKK11 and WSRR11. ACS Publications. [Link]
-
Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014, January 2). PMC. [Link]
-
Comparison of Antibacterial Activities of Ethanol and Methanol Extracts of Early Flower Leaves (Clitoria Ternatea L.) against Escherichia Coli ESBL (Extended Spectrum Beta Lactamase). (2022, August 30). Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. [Link]
Sources
- 1. iajps.com [iajps.com]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. CN103694189A - Synthesis method of 2-oxazole or 2-thiazole - Google Patents [patents.google.com]
- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 8. microchemlab.com [microchemlab.com]
- 9. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. emerypharma.com [emerypharma.com]
- 12. emerypharma.com [emerypharma.com]
- 13. idexx.dk [idexx.dk]
- 14. protocols.io [protocols.io]
- 15. youtube.com [youtube.com]
- 16. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxicity and antimicrobial activity of isolated compounds from Monsonia angustifolia and Dodonaea angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Broad-spectrum antimicrobial activity and in vivo efficacy of SK1260 against bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii [frontiersin.org]
- 23. dovepress.com [dovepress.com]
Troubleshooting & Optimization
Technical Support Center: Oxazole Synthesis & Optimization
[1]
Welcome to the Oxazole Synthesis Technical Support Hub. Ticket ID: OXZ-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry
Mission Statement
You are encountering challenges in synthesizing the oxazole pharmacophore—a critical motif in natural products (e.g., hennoxazole) and kinase inhibitors. This guide moves beyond textbook definitions to address the causality of failure. We treat reaction protocols not as recipes, but as systems of kinetic and thermodynamic control.
Below are the three most robust modules for oxazole construction, complete with troubleshooting decision trees and mechanistic insights.
Module 1: The Robinson-Gabriel Cyclodehydration
Best for: Converting 2-acylaminoketones (often from Dakin-West reaction) into oxazoles.[1] Common Failure Mode: Decomposition of acid-sensitive substrates during the dehydration step.[2]
The Problem: "My substrate turns to tar with
or
."
Diagnosis: Classical Robinson-Gabriel conditions rely on brute-force acidic dehydration. If your molecule contains acid-labile protecting groups (Boc, TBS) or electron-rich aromatics, strong Brønsted acids will cause polymerization or hydrolysis before cyclization occurs.
The Solution: The Burgess Reagent Protocol
To bypass harsh acids, we utilize the Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt).[3] This allows for pyrolytic dehydration under neutral conditions at temperatures often
Protocol (Wipf Modification):
-
Preparation: Dissolve your 2-acylaminoketone (1.0 equiv) in anhydrous THF (0.1 M).
-
Addition: Add Burgess reagent (2.0–2.5 equiv) in one portion.
-
Reaction: Heat to reflux (approx. 65–70°C) under
. Monitor by TLC (typically 1–4 h). -
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Flash chromatography.
Why this works: The Burgess reagent activates the ketone oxygen via a sulfamoylation, creating a leaving group that eliminates via a syn-elimination mechanism (Ei), avoiding carbocation intermediates that lead to side reactions.
Visualizing the Mechanism
Figure 1. The Wipf modification of the Robinson-Gabriel synthesis using Burgess reagent avoids strong acids by facilitating a concerted thermal elimination.
Module 2: The Van Leusen Synthesis
Best for: Assembling oxazoles from aldehydes and TosMIC (Tosylmethyl isocyanide).[5][6] Common Failure Mode: Low yields due to base mismatch or "dead" TosMIC.
The Problem: "The reaction stalls at the intermediate or gives low yield."
Diagnosis: The Van Leusen reaction involves a delicate balance. You need a base strong enough to deprotonate TosMIC (
Troubleshooting Checklist:
-
TosMIC Quality: Is your TosMIC beige or smelling of acetic acid? If yes, recrystallize it (EtOH). It must be an odorless, colorless powder.
-
Solvent/Base Pairing:
-
Protic (MeOH/EtOH): Promotes rapid equilibrium but can solvate the anion too strongly.
-
Aprotic (DME/THF): Increases the nucleophilicity of the TosMIC anion.
-
Recommendation: If MeOH/
fails, switch to DME/t-BuOK or DME/K2CO3 with gentle heating.
-
Optimized Protocol:
-
Mix: Aldehyde (1.0 equiv) and TosMIC (1.1 equiv) in MeOH (0.5 M).
-
Base: Add
(1.1 equiv). -
Reflux: Heat to reflux for 2–4 hours. (Room temp is often insufficient for the elimination step).
-
Workup: Remove solvent. Resuspend in water/EtOAc.
-
Note: If the intermediate oxazoline is isolated, treat it with stronger base (e.g., DBU) to force aromatization.
-
Module 3: Gold-Catalyzed Cyclization
Best for: 2,5-disubstituted oxazoles from N-propargyl amides.[7] Common Failure Mode: Regioselectivity issues or catalyst poisoning.
The Problem: "I'm getting 5-exo vs 6-endo mixtures, or no reaction."
Diagnosis: The reaction relies on the
-
Catalyst Poisoning: Basic amines or thiols in your substrate will bind irreversibly to Gold.
-
Regioselectivity:[8][9] Terminal alkynes favor the 5-exo-dig pathway (forming oxazoles). Internal alkynes can be sluggish.
The Solution: Cationic Gold(I) Catalysis
While
Protocol:
-
Substrate: N-propargyl amide (1.0 equiv) in DCM (anhydrous).
-
Catalyst: Add
(1–5 mol%) OR / (5 mol%). -
Conditions: Stir at RT. Conversion is usually rapid (< 1 h).
-
Observation: The reaction is often visibly indicated by a color change (yellow to orange/brown).
Visualizing the Catalytic Cycle
Figure 2. The Gold-catalyzed pathway proceeds via specific activation of the alkyne, followed by nucleophilic attack of the amide oxygen (5-exo-dig).
Summary of Optimization Parameters
| Parameter | Robinson-Gabriel | Van Leusen | Gold-Catalyzed |
| Key Precursor | 2-Acylaminoketone | Aldehyde + TosMIC | N-Propargyl Amide |
| Primary Risk | Acid-mediated decomposition | Incomplete elimination | Catalyst poisoning |
| Green Alternative | Burgess Reagent (Wipf) | Ionic Liquids | Low catalyst loading |
| Atom Economy | Low (loss of H2O) | Moderate (loss of TsOH) | High (Isomerization) |
References
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.
-
Hashmi, A. S. K., Weyrauch, J. P., et al. (2004). Gold Catalysis: Mild Conditions for the Synthesis of Oxazoles from N-Propargylcarboxamides. Organic Letters, 6(23), 4391-4394.[7]
-
Van Leusen, A. M., et al. (1972). Chemistry of sulfonylmethyl isocyanides. Base-induced reaction with aldehydes and ketones.[6][10] Tetrahedron Letters, 13(23), 2367-2368.
-
Liu, Y., et al. (2021).[9] Merging Gold/Copper Catalysis and Copper/Photoredox Catalysis: An Approach to Alkyl Oxazoles. The Journal of Organic Chemistry, 86(24), 18247-18256.
Sources
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. New uses for the Burgess reagent in chemical synthesis: methods for the facile and stereoselective formation of sulfamidates, glycosylamines, and sulfamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.iisc.ac.in [journal.iisc.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Gold catalysis: mild conditions for the synthesis of oxazoles from N-propargylcarboxamides and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gold-catalyzed tandem reactions of amide–aldehyde–alkyne coupling and cyclization-synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Merging Gold/Copper Catalysis and Copper/Photoredox Catalysis: An Approach to Alkyl Oxazoles from N-Propargylamides [organic-chemistry.org]
- 10. Van Leusen Oxazole Synthesis [organic-chemistry.org]
Technical Support Center: Purification of 2-(4-Cyanobenzoyl)oxazole
Case ID: OX-CN-PUR-001 Status: Operational Support Level: Tier 3 (Senior Application Scientist)
Technical Profile & Chemical Logic
Before initiating purification, you must understand the "personality" of 2-(4-Cyanobenzoyl)oxazole . This molecule is a convergence of three distinct functional behaviors: the oxazole ring (weakly basic, acid-sensitive), the ketone linker (susceptible to reduction), and the nitrile group (susceptible to hydrolysis).
The Stability Triad (Critical for Method Selection)
| Functional Group | Sensitivity | Implication for Purification |
| Oxazole Ring | Acid Sensitive | Avoid strong mineral acids (HCl, H₂SO₄) during workup; they can protonate the nitrogen or cause ring-opening hydrolysis [1]. |
| Benzoyl Ketone | Nucleophile Sensitive | The C2-position of the oxazole is activated by the carbonyl. Strong bases (NaOH) can attack C2, leading to ring fragmentation.[1] |
| Cyano (-CN) | Hydrolysis Risk | Prolonged heating in aqueous acid or base will convert the nitrile to a carboxylic acid or amide.[1] Keep pH 4–9.[1] |
Pre-Purification: Chemical Scavenging (The "Insider" Protocol)
Issue: The most common impurity is unreacted 4-cyanobenzaldehyde (starting material).[1] Co-crystallization of the aldehyde with your product is common and difficult to break.[1]
Solution: Exploiting the reactivity difference between the aldehyde (impurity) and the ketone (product).
Protocol: Sodium Bisulfite Wash
Unlike the ketone product, the aldehyde impurity forms a water-soluble bisulfite adduct.
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL/g).
-
Scavenging: Add an equal volume of saturated aqueous Sodium Bisulfite (NaHSO₃) .
-
Agitation: Stir vigorously for 30–60 minutes. Note: A precipitate (the adduct) may form at the interface; this is good.
-
Separation: Filter off any solid adduct.[1] Separate the organic layer.[1]
-
Wash: Wash the organic layer with water (2x) to remove traces of bisulfite, then Brine (1x).[1]
-
Dry: Dry over anhydrous Na₂SO₄ and concentrate.
Primary Purification: Recrystallization[1][2][3]
User Question: "My product comes out as an oil or a sticky gum instead of crystals. How do I fix this?"
Diagnosis: This is "oiling out," typically caused by a high impurity profile (lowering the melting point) or cooling the solution too rapidly.[1]
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Mechanism | Suitability |
| Ethanol / Water | 9:1 to 5:1 | Anti-solvent precipitation | High. Best for removing inorganic salts and polar tars.[1] |
| EtOAc / Heptane | 1:3 to 1:5 | Cooling crystallization | Medium. Good for removing non-polar impurities.[1] |
| Isopropanol (IPA) | 100% | Evaporative/Cooling | High. Gentle heating required.[1] |
Step-by-Step Recrystallization Protocol (Ethanol/Water)
-
Saturation: Place the crude solid in a flask. Add Ethanol (95%) and heat to near-reflux (approx. 75°C). Add solvent dropwise until the solid just dissolves.[1]
-
Clarification (Optional): If the solution is dark, add activated charcoal (1% w/w), stir for 5 mins, and filter hot through Celite.
-
Nucleation: Remove from heat. Add warm water dropwise until a faint turbidity (cloudiness) persists.
-
Clearing: Add 1–2 drops of Ethanol to make the solution clear again.[1]
-
Controlled Cooling:
-
Collection: Filter the crystals and wash with cold Ethanol/Water (1:1).
Polishing: Flash Chromatography
User Question: "I see tailing on my TLC plate. Do I need to add triethylamine?"
Technical Insight: While oxazoles are basic, the electron-withdrawing 4-cyanobenzoyl group reduces the basicity of the oxazole nitrogen. However, residual silanols on silica can still cause drag.[1]
Chromatography Setup[1]
-
Stationary Phase: Silica Gel (40–63 µm).[1]
-
Mobile Phase: Gradient of Hexanes / Ethyl Acetate .[1]
-
Start: 10% EtOAc in Hexanes.
-
End: 40% EtOAc in Hexanes.[1]
-
-
Modifier: If tailing persists, add 1% Triethylamine (Et₃N) to the mobile phase. Warning: Flush the column with pure solvent after use to prevent Et₃N salts from contaminating future runs.
Visualization (DOT Diagram)[1]
Caption: Decision logic for purifying 2-(4-Cyanobenzoyl)oxazole based on crude purity and physical behavior.
Troubleshooting FAQ
Q1: I used HCl to acidify during workup and my yield dropped significantly. Why? A: You likely hydrolyzed the oxazole ring.[1] The bond between C2 and the Nitrogen is sensitive.[1] Under acidic conditions (pH < 2), water attacks the C2 position, opening the ring to form an acyclic amide/ester byproduct [2]. Corrective Action: Use saturated Ammonium Chloride (NH₄Cl) or a Phosphate buffer (pH 6) for quenching reactions.[1]
Q2: Can I use Acetone for recrystallization? A: Acetone is an excellent solvent for solubility, but it often holds the product too well, leading to low recovery yields.[1] If you use Acetone, you must use a strong anti-solvent like Hexane or Water to force precipitation.[1] Ethanol is generally preferred because it has a steeper solubility-temperature curve for benzoyloxazoles [3].[1]
Q3: The nitrile peak in IR (approx 2230 cm⁻¹) disappeared after refluxing in NaOH. A: You have hydrolyzed the nitrile to a carboxylic acid.[1] The cyano group on an electron-deficient ring (due to the carbonyl) is activated towards hydrolysis. Corrective Action: Avoid aqueous bases at temperatures >50°C. If base is needed, use mild bases like K₂CO₃ or work at room temperature.
References
-
BenchChem. (2025).[1][3] Stability issues of the oxazole ring. Retrieved from [1]
-
Palmer, D. C. (Ed.).[1][4] (2004).[1] The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience.[1]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [1]
-
Organic Chemistry Portal. (2025). Synthesis of Oxazoles. Retrieved from
Sources
Preventing degradation of 2-(4-Cyanobenzoyl)oxazole during storage
Welcome to the dedicated technical support guide for 2-(4-Cyanobenzoyl)oxazole. This resource is designed for researchers, scientists, and professionals in drug development to ensure the stability and integrity of this compound throughout its storage and application in your experiments. Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions based on established principles of organic chemistry and material handling.
Understanding the Molecule: Chemical Stability of 2-(4-Cyanobenzoyl)oxazole
2-(4-Cyanobenzoyl)oxazole is a bifunctional molecule featuring an oxazole ring attached to a benzonitrile moiety via a carbonyl linker. The stability of this compound is contingent on the chemical liabilities of both the oxazole ring and the cyanobenzoyl group. While oxazoles are generally considered aromatic and thermally stable, they possess inherent reactivity patterns that can lead to degradation under specific conditions.[1]
The key points of molecular instability are:
-
The Oxazole Ring: This five-membered heterocycle is susceptible to several degradation pathways:
-
Hydrolysis: The oxazole ring can undergo acid- or base-catalyzed ring-opening.[2] The C2 position, where the cyanobenzoyl group is attached, is the most electron-deficient and a primary site for nucleophilic attack.[3] The presence of water or protic solvents can facilitate this degradation, leading to the formation of an acyclic amide derivative.
-
Oxidation: Oxazole rings are prone to oxidation, which can lead to ring cleavage.[3][4] Common laboratory oxidizing agents or even atmospheric oxygen over prolonged periods can initiate this process, especially if the compound is not stored under an inert atmosphere.
-
Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light, particularly UV radiation.[4][5] Exposure to light can provide the energy needed to initiate photochemical reactions, leading to the formation of various degradation products.[4][6]
-
-
The Cyanobenzoyl Moiety:
-
Nitrile Group Hydrolysis: The cyano (-C≡N) group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. This would result in the formation of 4-(oxazole-2-carbonyl)benzoic acid or 4-(oxazole-2-carbonyl)benzamide, respectively.[7]
-
Carbonyl Group Reactivity: The ketone linker is a potential site for nucleophilic addition reactions, although it is generally less reactive than an aldehyde.
-
The electron-withdrawing nature of the cyanobenzoyl group likely influences the electron density of the oxazole ring, potentially increasing its susceptibility to nucleophilic attack at the C2 position.
Recommended Storage and Handling Protocols
To mitigate the risks of degradation, stringent storage and handling procedures are imperative. The primary goal is to protect the compound from moisture, oxygen, and light.
Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | ≤ 4°C (Refrigerated) | Reduces the rate of potential hydrolytic and oxidative degradation reactions.[8] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the oxazole ring.[9] |
| Light | Amber Glass Vial/Protection from Light | Minimizes exposure to UV and visible light to prevent photodegradation.[1][5] |
| Container | Tightly Sealed, Low Headspace | Prevents ingress of atmospheric moisture and oxygen. Minimizing headspace reduces the amount of trapped air and moisture. |
| Form | Solid (Lyophilized Powder if possible) | Solid form is generally more stable than solutions. Avoid storing in protic solvents for extended periods. |
| Handling | In a Dry, Inert Atmosphere (Glovebox) | Minimizes exposure to atmospheric moisture and oxygen during weighing and preparation of solutions. |
Detailed Protocols:
-
Protocol for Long-Term Storage (Solid)
-
Ensure the compound is in a dry, solid state. If received in a solvent, it should be carefully dried under high vacuum.
-
Place the solid in a pre-dried amber glass vial.
-
Flush the vial with a gentle stream of dry argon or nitrogen for 1-2 minutes to displace air.
-
Quickly and tightly seal the vial with a cap containing a chemically resistant liner (e.g., PTFE).
-
For added protection, wrap the cap-vial interface with Parafilm®.
-
Label the vial clearly and store it in a refrigerator at ≤ 4°C.
-
-
Protocol for Handling and Preparing Solutions
-
Whenever possible, handle the solid compound inside a glovebox with a dry, inert atmosphere.
-
If a glovebox is unavailable, use a dry, sealed container and minimize the time the container is open to the atmosphere.
-
Use anhydrous solvents for preparing stock solutions. Anhydrous DMSO is a common choice for creating concentrated stock solutions for biological assays.
-
For aqueous buffers, prepare fresh solutions for each experiment and avoid long-term storage. If storage is necessary, flash-freeze aliquots and store them at -80°C.
-
Troubleshooting Guide: Investigating Degradation
This section addresses common issues that may indicate degradation of 2-(4-Cyanobenzoyl)oxazole.
Q1: I noticed the solid material has changed color (e.g., from white to yellow/brown). What does this indicate?
A1: A change in color is a common visual indicator of chemical degradation. This could be due to the formation of conjugated impurities arising from oxidation or other decomposition pathways.
-
Immediate Action: Isolate the discolored batch to prevent its use in critical experiments.
-
Troubleshooting Steps:
-
Review Storage History: Was the compound exposed to light, air, or high temperatures for an extended period?
-
Analytical Verification: Perform an HPLC-UV analysis to check for the presence of new impurity peaks compared to a reference standard or a fresh batch. Mass spectrometry (MS) can help in identifying the mass of the impurities.
-
Decision: If significant impurities are detected, it is recommended to discard the batch. If the impurity level is low, purification by recrystallization or preparative HPLC may be possible, but the purified material should be thoroughly re-analyzed.
-
Q2: My HPLC-MS analysis shows a new peak with a mass of [M+18]. What is the likely cause?
A2: A mass increase of 18 amu (atomic mass units) strongly suggests a hydrolysis event, where a molecule of water has been added. There are two primary possibilities:
-
Oxazole Ring Opening: Hydrolysis of the oxazole ring would lead to the formation of an acyclic amide.
-
Nitrile Hydrolysis: Hydrolysis of the terminal nitrile group to a primary amide would also result in an M+18 peak.
-
Troubleshooting Steps:
-
MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the parent ion and the [M+18] peak. The fragmentation patterns can help distinguish between the two isomeric hydrolysis products. Fragmentation of the oxazole ring is a known process in mass spectrometry.[10]
-
NMR Spectroscopy: If sufficient material is available, ¹H and ¹³C NMR can definitively identify the structure of the degradation product. The disappearance of characteristic oxazole proton signals and the appearance of new amide N-H protons would indicate ring opening.
-
Review Experimental Conditions: Was the compound stored in a non-anhydrous solvent or exposed to acidic or basic aqueous solutions for a prolonged time?
-
Q3: I am observing a loss of potency or inconsistent results in my biological assays. Could this be due to degradation?
A3: Yes, inconsistent biological data is a frequent consequence of compound instability. Even low levels of degradation can lead to a significant decrease in the concentration of the active compound or the formation of inhibitors/activators of your biological target.
-
Troubleshooting Steps:
-
Purity Check of Stock Solution: Immediately analyze the stock solution used for the assay by HPLC-UV to determine its purity and concentration.
-
Prepare Fresh Solutions: Always use freshly prepared solutions from a solid stock that has been stored under the recommended conditions.
-
Forced Degradation Study: To understand the stability in your assay buffer, you can perform a simple forced degradation study. Incubate the compound in the assay buffer at the experimental temperature for the duration of the assay and analyze by HPLC for any degradation. This is a common practice in drug development.[11][12]
-
Analytical Protocols for Quality Control
Regular quality control is essential to ensure the integrity of your 2-(4-Cyanobenzoyl)oxazole stock.
-
High-Performance Liquid Chromatography (HPLC-UV/MS)
-
Purpose: To assess purity and detect degradation products.
-
Typical Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile, often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by a UV scan). Mass spectrometry provides mass information for peak identification.[13]
-
-
Procedure:
-
Prepare a dilute solution of your compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
Inject a small volume (e.g., 5-10 µL) onto the HPLC system.
-
Analyze the chromatogram for the main peak corresponding to 2-(4-Cyanobenzoyl)oxazole and any additional peaks.
-
Purity is typically reported as the area percentage of the main peak.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure and identify degradation products if they are present in sufficient quantity.
-
Procedure:
-
Dissolve a few milligrams of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Signs of Degradation:
-
Oxazole Ring Opening: Disappearance of the characteristic oxazole proton signals and the appearance of new broad signals in the amide region (typically 7-9 ppm in ¹H NMR).
-
Nitrile Hydrolysis: Changes in the ¹³C NMR spectrum in the region around 118 ppm (nitrile carbon) and the appearance of a new carbonyl signal for the resulting amide or carboxylic acid.
-
-
-
Frequently Asked Questions (FAQs)
Q: Can I store 2-(4-Cyanobenzoyl)oxazole at room temperature for short periods? A: While the compound is a solid and may appear stable, short-term storage at room temperature is not recommended. To ensure maximum stability and prevent the initiation of slow degradation processes, it should be stored under refrigerated conditions (≤ 4°C) at all times when not in use.
Q: Is it safe to dissolve the compound in methanol or ethanol for storage? A: Storing 2-(4-Cyanobenzoyl)oxazole in protic solvents like methanol or ethanol for extended periods is not advisable due to the risk of solvolysis of the oxazole ring or the nitrile group. For stock solutions, anhydrous aprotic solvents like DMSO or DMF are preferred. These solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q: My compound is hygroscopic. What are the best practices for handling it? A: Hygroscopic compounds readily absorb moisture from the air.[14] The best practice is to handle the solid inside a glovebox. If that is not possible, minimize the time the container is open. You can also store the vial inside a desiccator containing a drying agent like silica gel or Drierite. When weighing, do so quickly and in a low-humidity environment if possible.
Q: Are there any known stabilizers that can be added to solutions of 2-(4-Cyanobenzoyl)oxazole? A: While there are general antioxidants and stabilizers for various chemical classes, there is no specific published information on stabilizers for this particular molecule.[15][16][17] Adding any substance would complicate your experimental system. The most effective strategy is to prevent degradation through proper storage and handling rather than trying to inhibit it with additives.
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
A3P. (n.d.). Packaging - How to store highly sensitive drugs? Functional coatings. Retrieved from [Link]
-
MDPI. (2024). Novel Non-Arene Osmium Complexes with Anticancer Activity—A Brief Survey of the Last Decade. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]
-
PMC - PubMed Central. (2024). Development of an HPLC–UV method for quantification of posaconazole in low-volume plasma samples: design of experiments and machine learning models. Retrieved from [Link]
-
ACS Publications. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids | The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate | Request PDF. Retrieved from [Link]
-
Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation | Request PDF. Retrieved from [Link]
-
Frontiers. (n.d.). Impact of Nitriles on Bacterial Communities. Retrieved from [Link]
-
PubMed. (n.d.). In vitro metabolism of aromatic nitriles. Retrieved from [Link]
-
RSC Publishing. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [Link]
-
Ministry of Health and Welfare, Taiwan. (2015). Method of Test for Preservatives in Cosmetics (2). Retrieved from [Link]
-
PubMed. (n.d.). Mass spectrometry of 2-substituted-4-arylthiazoles. II. Retrieved from [Link]
-
Hindawi. (n.d.). Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]
-
University of Pittsburgh, Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
ACS Publications. (n.d.). Organic Letters Journal. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxazoles and Gas chromatography-Mass spectrometry. Retrieved from [Link]
-
Pharmaguideline. (2015). Protection of Light Sensitive Products. Retrieved from [Link]
-
MDPI. (n.d.). Recent Progress in Organic Inhibitors for Anticorrosion in Complex Acid Environments. Retrieved from [Link]
-
Egyptian Journal of Basic and Applied Sciences. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
-
ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. Retrieved from [Link]
-
ResearchGate. (2019). HPLC-UV method approach for the analysis and impurity profiling of Captopril. Retrieved from [Link]
-
NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
MDPI. (n.d.). Naturally Occurring Oxazole-Containing Peptides. Retrieved from [Link]
-
International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. Retrieved from [Link]
-
RSC Publishing. (n.d.). Reduction of aromatic nitriles into aldehydes using calcium hypophosphite and a nickel precursor - Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from [Link]
-
ScienceDirect. (2023). High-resolution mass spectrometry identification of dye compounds and their degradation products in American cochineal from a historic shipwreck. Retrieved from [Link]
-
MSF Medical Guidelines. (n.d.). Drug quality and storage. Retrieved from [Link]
-
MD Topology. (n.d.). Oxazole | C3H4NO | NMR | X-Ray. Retrieved from [Link]
-
PubMed. (n.d.). Investigation of 3 industry-wide applied storage conditions for compound libraries. Retrieved from [Link]
-
MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. Retrieved from [Link]
- Google Patents. (n.d.). US3920670A - Process for hydrolysis of nitriles.
-
Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
-
Longdom Publishing. (n.d.). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. Retrieved from [Link]
-
Semantic Scholar. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Sample. Retrieved from [Link]
-
SlideShare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
-
ScienceDirect. (2021). Ene reactions of pre-aromatic heterocycles. Retrieved from [Link]
Sources
- 1. Packaging - How to store highly sensitive drugs? Functional coatings [a3p.org]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. US3920670A - Process for hydrolysis of nitriles - Google Patents [patents.google.com]
- 8. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. ajrconline.org [ajrconline.org]
- 12. biomedres.us [biomedres.us]
- 13. fda.gov.tw [fda.gov.tw]
- 14. How To [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
- 16. Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2-Aroyloxazoles
[1]
Welcome to the Advanced Synthesis Support Hub. Current Topic: Troubleshooting and Optimization of 2-Aroyloxazole Scaffolds. User Level: Senior Researcher / Process Chemist.
Executive Summary: The Synthetic Landscape
The 2-aroyloxazole moiety (Oxazole-C(=O)-Ar) is a privileged pharmacophore found in various bioactive natural products and synthetic drugs (e.g., anti-inflammatory agents). However, its synthesis presents a unique "reactivity paradox":
-
C2-Lability: The C2 position is the most acidic, yet the resulting anion (2-lithiooxazole) is kinetically unstable and prone to ring-opening.
-
Oxidative Sensitivity: Direct oxidation of 2-benzyl precursors requires precise control to avoid degrading the electron-rich oxazole ring.
-
Acylation Difficulty: Friedel-Crafts acylation fails at C2 due to nitrogen deactivation; direct C-H functionalization requires radical pathways.
This guide provides three validated workflows to bypass these bottlenecks.
Decision Matrix: Selecting Your Route
Before starting, select the protocol that matches your available precursors.
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway.
Module A: Benzylic Oxidation (The "Classic" Route)
Concept: Converting a methylene bridge (2-benzyl) to a carbonyl (2-benzoyl) using selenium dioxide (
Standard Protocol
-
Substrate: 2-Benzyl-5-phenyloxazole (1.0 equiv).
-
Reagent:
(1.5 - 2.0 equiv). -
Solvent: 1,4-Dioxane (dry).
-
Conditions: Reflux (101 °C) for 4–12 hours.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<30%) | Aggregation of | Add 5% |
| Ring Cleavage | Over-oxidation / Acidic hydrolysis. | Buffer the reaction with Pyridine (0.5 equiv) . The oxazole ring is acid-sensitive; |
| Red Precipitate | Reduction of Selenium to elemental Se(0). | This is normal. Filter through Celite® while hot. If the filtrate turns red again upon cooling, repeat filtration. |
| Product Contamination | Organoselenium byproducts. | Wash the crude organic layer with sat. |
Expert Insight: If
Module B: Direct C-H Acylation (The "Modern" Route)
Concept: Copper-catalyzed oxidative cross-coupling of oxazoles with aldehydes. This avoids pre-functionalization but relies on a radical mechanism.
Standard Protocol
-
Substrate: Oxazole (1.0 equiv) + Benzaldehyde (1.5 equiv).
-
Catalyst:
or (10–20 mol%). -
Oxidant: TBHP (tert-Butyl hydroperoxide, 70% aq, 2.0 equiv).
-
Solvent: Chlorobenzene or DCE (110 °C).
Mechanism & Failure Analysis
Figure 2: Radical oxidative coupling pathway and potential deviation points.
FAQ: Troubleshooting C-H Acylation
Q: I am observing significant amounts of benzil (Ph-CO-CO-Ph). Why? A: This is homocoupling of the aldehyde.
-
Fix: Add the aldehyde slowly (syringe pump addition over 2 hours) to keep the steady-state concentration of the acyl radical low relative to the oxazole.
Q: The reaction works for benzoxazole but fails for simple oxazole. A: Simple oxazoles are less reactive at C2 due to lower acidity compared to benz-fused analogs.
-
Fix: Increase temperature to 130 °C and switch oxidant to DTBP (Di-tert-butyl peroxide) .
Q: Can I use acyl chlorides instead of aldehydes? A: Not directly with Copper/TBHP. However, you can use Pd-catalyzed decarbonylative coupling of oxazoles with acid chlorides, though this requires expensive ligands (e.g., Xantphos).
Module C: The "Forbidden" Route (Lithiation)
Concept: Direct lithiation of oxazole at C2 followed by reaction with an electrophile.[1] Critical Warning: 2-Lithiooxazole is in equilibrium with its acyclic isocyanide isomer (Schöllkopf equilibrium).
The "Ring-Opening" Trap
Figure 3: The Schöllkopf equilibrium leading to decomposition.
Protocol for Success (Transmetallation Strategy)
To stabilize the anion, you must transmetallate immediately.
-
Lithiation: Oxazole + n-BuLi in THF at -78 °C (15 min).
-
Transmetallation: Add
(1.0M in THF) immediately. Stir for 30 min at -78 °C -> 0 °C. -
Negishi Coupling: Add Acid Chloride +
(5 mol%). -
Result: The 2-zinciooxazole is stable and does not ring-open.
References & Authoritative Sources
-
Direct C-H Acylation (Cu-Catalyzed):
-
Title: Copper-Catalyzed Direct Acylation of Azoles with Aldehydes.
-
Source:Journal of Organic Chemistry.
-
Context: Describes the radical mechanism using TBHP/Cu for oxidative cross-coupling.
-
(Representative DOI link)
-
-
Benzylic Oxidation Protocols:
-
Title: Selenium Dioxide Oxidation of 2-Methyl- and 2-Benzyloxazoles.
-
Source:Chemical Reviews / Organic Syntheses.
-
Context: Standard protocols for converting activated methylene groups to ketones in heterocycles.
-
-
Lithiation & Ring Opening (Schöllkopf Method):
-
Title: The Chemistry of 2-Lithiooxazoles: Ring Opening and Synthetic Utility.
-
Source:Tetrahedron.
-
Context: Detailed mechanistic study on the equilibrium between 2-lithiooxazole and isocyanides.
-
-
General Oxazole Synthesis Reviews:
-
Title: Recent Advances in the Synthesis of Oxazoles.[2]
-
Source:Chemical Reviews.
-
Disclaimer: All protocols involve hazardous chemicals (n-BuLi, SeO2, organic peroxides). Perform a full risk assessment before experimentation.
Managing steric hindrance in amine-substituted oxazole synthesis
Technical Support Center: Amine-Substituted Oxazole Synthesis
Welcome to the technical support center for managing challenges in the synthesis of amine-substituted oxazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing these vital heterocyclic scaffolds, particularly when encountering issues arising from steric hindrance. Instead of a rigid manual, we present a dynamic resource in a question-and-answer format to directly address the practical hurdles you may face at the bench. Our focus is on providing not just solutions, but a deep, mechanistic understanding of why certain strategies are effective, grounded in authoritative literature.
Introduction: The Challenge of Steric Hindrance
The oxazole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and pharmaceuticals.[1][2] The introduction of amine substituents, especially at the C2 position, is a common strategy for modulating biological activity. However, this synthetic step can be deceptively complex. When the amine or adjacent groups are sterically bulky (e.g., secondary amines, ortho-substituted aryl groups), classical synthetic routes often fail, leading to low yields, incomplete reactions, or undesired side products. This guide will help you troubleshoot these issues by exploring alternative routes, optimizing reaction conditions, and selecting the appropriate catalytic systems.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction to form a 2-aminooxazole using a bulky secondary amine (e.g., diisopropylamine) is failing or giving negligible yield. What's going wrong?
This is a classic problem of steric hindrance. In many traditional syntheses, such as those derived from the Bredereck reaction (reacting α-haloketones with amides/ureas), the nucleophilic attack of the amine is a key step.[3][4] A bulky secondary amine physically obstructs this approach to the electrophilic center, dramatically increasing the activation energy of the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for low-yield 2-aminooxazole synthesis.
Recommended Solutions:
-
Metal-Free Ring-Opening Strategy: A highly effective, metal-free approach involves the ring-opening of more accessible precursors like benzoxazoles or oxadiazoles with the desired secondary amine.[5] This method circumvents the direct, sterically demanding cyclization step by re-routing the reaction through a different mechanistic pathway.
-
Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination): This has become a cornerstone of modern synthetic chemistry for its remarkable ability to form C-N bonds, even between sterically congested partners.[6][7] You can synthesize a 2-halooxazole precursor and then couple it with your bulky amine. The key to success here lies in ligand selection.
-
Mechanism Insight: The ligand's role is to stabilize the palladium catalyst, facilitate the oxidative addition and reductive elimination steps, and, crucially, create a large enough coordination sphere to accommodate bulky substrates.[7]
Table 1: Ligand Selection for Hindered Buchwald-Hartwig Amination
Ligand Type Example Key Feature Best For Biarylphosphines XPhos, RuPhos Bulky, electron-rich. Creates an active, monoligated Pd(0) species. Highly general, effective for hindered aryl halides and amines.[8] NHC Carbenes IPr, SImes Strong σ-donors, form very stable Pd-complexes. Useful for challenging substrates, including aryl chlorides.[9] | Josiphos-type | CM-Phos | Ferrocene-based, highly effective for aryl mesylates/tosylates. | When using sulfonate leaving groups instead of halides.[8] |
-
Q2: I'm attempting a Van Leusen oxazole synthesis with a sterically demanding aldehyde, and the reaction stalls after the initial addition. How can I drive the cyclization and elimination?
The Van Leusen reaction, which couples an aldehyde with Tosylmethyl isocyanide (TosMIC), is a powerful method for creating 5-substituted oxazoles.[1][4] The mechanism proceeds through an intermediate oxazoline, which then eliminates toluenesulfinic acid (TosH) to form the aromatic oxazole ring.[1] Steric bulk on the aldehyde can impede the conformation required for the final elimination step.
Recommended Solutions:
-
Microwave-Assisted Synthesis: Microwave irradiation is an excellent tool for overcoming high activation barriers in a short amount of time.[1][2] The localized superheating can provide the energy needed to push the sluggish elimination step to completion.
-
Alternative Base/Solvent Systems: While K₂CO₃ in methanol is standard, switching to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a higher-boiling solvent (e.g., toluene, dioxane) can facilitate the elimination.
-
Modified Van Leusen Protocols: Consider protocols that generate the aldehyde in situ from a corresponding alcohol using reagents like propylphosphonic anhydride (T3P®)–DMSO.[1] This can sometimes lead to cleaner reactions and better overall yields for sensitive substrates.
Protocol 1: Microwave-Assisted Van Leusen Synthesis of 5-Aryl-1,3-Oxazoles [1]
-
Preparation: In a 10 mL microwave-safe vial, combine the sterically hindered aryl aldehyde (1.0 mmol), TosMIC (1.1 mmol, 215 mg), and anhydrous potassium carbonate (2.0 mmol, 276 mg).
-
Solvent Addition: Add 5 mL of anhydrous methanol to the vial.
-
Sealing: Securely cap the vial. Ensure the cap is rated for the temperatures and pressures that will be generated.
-
Irradiation: Place the vial in a scientific microwave reactor. Irradiate the mixture at 100-120 °C for 15-45 minutes. Note: Reaction progress should be monitored by TLC or LC-MS to determine optimal time.
-
Work-up: After cooling the vial to room temperature, filter the reaction mixture through a pad of celite to remove the inorganic base.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-aryl-1,3-oxazole.
Q3: Which amine protecting group is best to use when the amine is part of a larger, sterically crowded molecule that needs to be converted to an oxazole?
Protecting group strategy is critical. The ideal protecting group should be small, robust enough to survive the oxazole synthesis conditions, and removable under orthogonal conditions that won't affect the rest of your molecule.[10][11]
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. A metal-free route to 2-aminooxazoles by taking advantage of the unique ring opening of benzoxazoles and oxadiazoles with secondary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. orgsyn.org [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. jocpr.com [jocpr.com]
Technical Support Center: Forced Degradation of Oxazole Derivatives
The following technical guide serves as a specialized support center for the forced degradation of oxazole derivatives. It is designed to move beyond generic guidelines, offering mechanistic insights and actionable troubleshooting for the specific chemical behavior of the 1,3-oxazole pharmacophore.
Current Status: Operational Role: Senior Application Scientist Scope: Mechanism Elucidation, Protocol Optimization, and Troubleshooting
Executive Summary: The Oxazole Stability Profile
Oxazole rings are aromatic but possess distinct instability triggers compared to their thiazole or imidazole counterparts.[1] While generally stable against neutral hydrolysis due to their aromaticity (6
-
Acidic Lability: The nitrogen atom is weakly basic (
).[1][2] Protonation disrupts aromaticity, activating the C2 position for nucleophilic attack by water, leading to ring opening (O-C2 bond cleavage).[1] -
Oxidative Sensitivity: Unlike thiophenes, oxazoles are relatively resistant to autoxidation but are highly susceptible to singlet oxygen (
) attack via [4+2] cycloaddition, particularly when electron-donating groups (alkyl/aryl) are present.[1] -
Photo-rearrangement: Under UV irradiation, oxazoles can undergo valence isomerization to isoxazoles or irreversible ring cleavage.[1]
Module 1: Hydrolytic Degradation (Acid/Base)[1]
Core Mechanism: Acid-Catalyzed Ring Opening
User Question: I am observing a loss of assay in 0.1 N HCl but no distinct degradation peaks.[1] Where is my compound going?
Scientist’s Diagnosis: You are likely experiencing ring opening to a non-chromophoric or polar species .[1]
-
Causality: In strong acid, the oxazole nitrogen protonates.[1] This pulls electron density from the C2 carbon, making it a "hard" electrophile.[1] Water attacks C2, forming a hemiaminal intermediate which collapses to form an
-acylamino ketone (linear chain).[1] -
Detection Issue: The linear
-acylamino ketone often has a significantly lower UV extinction coefficient than the aromatic parent oxazole, leading to poor mass balance if relying solely on UV detection.
Troubleshooting Protocol:
-
Switch Detection: Use LC-MS (ESI+) immediately. The ring-opened product will have a mass of [M+18]+ (hydration) relative to the parent.
-
Check pH: Oxazoles often require pH < 1 or elevated temperature (>60°C) to drive this reaction to completion.[1] If you see partial loss, your stress condition is likely in the "kinetic intermediate" zone.[1]
Interactive Workflow: Hydrolytic Pathway
Figure 1: Acid-catalyzed hydrolysis pathway of 1,3-oxazole.[1] The critical step is water attack at C2 after N-protonation.[2]
Module 2: Oxidative & Photolytic Stress[3]
Core Mechanism: Singlet Oxygen Attack
User Question: My peroxide stress (3%
Scientist’s Diagnosis:
Oxazoles are often inert to ground-state oxidants like
-
The Pathway: UV light sensitizes dissolved oxygen to singlet oxygen. This electrophilic oxygen species undergoes a [4+2] cycloaddition with the oxazole ring, forming an unstable endoperoxide .[1]
-
The Outcome: The endoperoxide rearranges to form triamides or cleaves to release nitriles and anhydrides. This is a photo-oxidative mechanism, not simple photolysis.[1]
Troubleshooting Protocol:
-
Differentiate: Run a "Dark Control" with peroxide (oxidation only) vs. a "Light Control" (photolysis only) vs. "Light + Sensitizer" (photo-oxidation).[1]
-
Quenching: If the degradation is photo-oxidative, adding a singlet oxygen quencher (e.g., sodium azide or DABCO) during the stress test should inhibit the degradation, confirming the mechanism.
Module 3: Analytical Method Troubleshooting (FAQ)
Q1: Why is my Mass Balance < 90% specifically for oxazole samples?
Answer: This is a classic issue with oxazole degradation.
-
Volatility: Small oxazole fragments (like low MW nitriles formed from ring cleavage) are volatile and lost during sample preparation or evaporation.[1]
-
Lack of Chromophore: As noted in Module 1, the linear amino-ketone products lose the conjugation of the aromatic ring, resulting in a drastic drop in UV absorbance at the parent's
.-
Action: Re-calculate mass balance using CAD (Charged Aerosol Detector) or RI (Refractive Index) if possible, or rely on molar response factors from NMR.[1]
-
Q2: I see a "split peak" for the parent oxazole in acidic samples. Is this degradation?
Answer: Likely not degradation , but a chromatography artifact.[1]
-
Cause: Oxazoles are basic (
).[1] If your mobile phase pH is near the of the oxazole, the species interconverts between protonated and neutral forms on the column, causing peak splitting or tailing. -
Action: Ensure mobile phase pH is at least 2 units away from the
. For oxazoles, pH 3.0 (ammonium formate) or pH 7-8 (ammonium bicarbonate) usually yields sharp peaks.[1]
Q3: How do I distinguish between Ring Opening and Side Chain degradation?
Answer: Use the Nitrogen Rule and Fragmentation in LC-MS/MS.
-
Ring Intact: Fragmentation often yields losses of CO (28 Da) or HCN (27 Da).[1]
-
Ring Opened: The spectrum will be dominated by water losses (-18 Da) and alkyl chain fragments. The characteristic "aromatic" fragment pattern will be absent.[1]
Module 4: Standardized Experimental Protocols
Protocol A: Acid Hydrolysis Stress
Target: Assess susceptibility to C2-nucleophilic attack.
-
Preparation: Dissolve API to 1 mg/mL in Acetonitrile/Water (20:80).
-
Stressor: Add equal volume of 1 N HCl (Final conc: 0.5 N).
-
Note: Start with 1 N. If degradation is >20% in 1 hour, reduce to 0.1 N. Oxazoles are tougher than esters but weaker than pyridines.[1]
-
-
Incubation: Heat at 60°C for up to 24 hours.
-
Quenching (Critical): Neutralize with 1 N NaOH immediately before injection. Acidic oxazole solutions can continue degrading in the autosampler.
Protocol B: Photo-Oxidation Stress
Target: Assess singlet oxygen liability.
-
Preparation: Dissolve API to 1 mg/mL in inert solvent (e.g., Methanol).
-
Exposure: Place in ICH Q1B photostability chamber.
-
Total Dose: 1.2 million lux hours.[1]
-
-
Sensitizer Check (Optional but Recommended): If degradation is observed, prepare a second sample spiked with Rose Bengal (5 µg/mL) as a singlet oxygen sensitizer.[1] If degradation rate doubles/triples, the mechanism is confirmed as
attack.[1]
Module 5: Diagnostic Decision Tree
Figure 2: Rapid diagnostic tree for classifying oxazole degradation products based on mass shift.[1]
References
-
ICH Q1A(R2) . Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[1][3] Link
-
BenchChem Technical Support . Degradation of 4-Propyl-1,3-oxazole under Acidic Conditions. Link
-
Tofi, M., et al. (2019).[1] Singlet Oxygen Photooxidation of Peptidic Oxazoles and Thiazoles. Journal of Organic Chemistry. Link[1]
-
Palmer, A. et al. (2021).[1] On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Organic Letters. Link[1]
-
BMS Research . Degradation Kinetics and Mechanism of an Oxadiazole Derivative. Journal of Pharmaceutical Sciences. Link
Sources
Oxazole Synthesis & Reaction Efficiency: Technical Support Hub
Status: Operational | Tier: Level 3 (Advanced Methodology) Subject: Solvent-Dependent Optimization of Oxazole Formation and Functionalization Audience: Medicinal Chemists, Process Development Scientists
Diagnostic: Solvent Selection Architecture
Do not choose a solvent based solely on solubility. In oxazole chemistry, the solvent is often a participant in the mechanistic pathway, dictating regioselectivity and conversion rates. Use this logic flow to determine your starting solvent system.
Figure 1: Decision matrix for solvent selection based on mechanistic requirements of the oxazole synthesis pathway.
Protocol Optimization & Troubleshooting
A. The Van Leusen Synthesis (Aldehyde + TosMIC)
The Issue: Incomplete conversion or formation of oxazoline intermediates.[1] The Mechanism: The reaction involves a base-mediated [3+2] cycloaddition followed by the elimination of p-toluenesulfinic acid.
Critical Solvent Factor:
The elimination of the sulfonyl group is base-catalyzed. Protic solvents (Methanol, Ethanol) are superior because they stabilize the transition state for the elimination of TsH and facilitate proton transfer. Using aprotic solvents (DME, THF) often arrests the reaction at the trans-4,5-dihydrooxazole (oxazoline) stage unless a specific non-nucleophilic base (e.g.,
Optimized Protocol:
-
Solvent: Anhydrous Methanol (MeOH).[2]
-
Reagents: Aldehyde (1.0 eq), TosMIC (1.0 eq),
(2.0 eq). -
Condition: Reflux for 2–4 hours.
-
Checkpoint: If TLC shows a spot more polar than the oxazole (likely oxazoline), add 0.5 eq of base and continue reflux.
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Nitrile Formation | Ketone impurity in aldehyde | Purify aldehyde; ketones react with TosMIC to form nitriles.[1] |
| Low Yield | Moisture in solvent | TosMIC hydrolyzes to |
| Oxazoline Isolation | Solvent too non-polar | Switch from THF/DCM to MeOH or EtOH to drive elimination. |
B. Robinson-Gabriel Cyclodehydration
The Issue: Charring, low yield, or polymerization of the starting material.
The Mechanism: Cyclization of 2-acylamino ketones. Requires a dehydrating agent (
Critical Solvent Factor:
-
Thermal Control: Traditional methods use
without solvent or in toluene. However, high temperatures cause decomposition. -
The "Wipf" Modification: For sensitive substrates, use the Burgess reagent or
. These require anhydrous THF or DCM and operate at milder temperatures ( C). -
Green Alternative: Ionic Liquids (e.g., [bmim]Br) or Deep Eutectic Solvents (DES) allow for lower temperatures and recyclability.
Optimized Protocol (Sensitive Substrates):
-
Solvent: Anhydrous THF (0.1 M concentration).
-
Reagent: Burgess Reagent (1.2 eq).
-
Condition: Heat to 50–60°C under
for 1–2 hours. -
Workup: Flash chromatography immediately (Burgess byproducts are water-soluble but can complicate crystallization).
C. Regioselective C-H Functionalization
The Issue: Poor selectivity between C-2 and C-5 positions during Pd-catalyzed arylation.
The Mechanism:
-
C-5 Arylation: Favored by Concerted Metallation-Deprotonation (CMD) . This transition state is highly polar.
-
C-2 Arylation: Favored by electrophilic palladation or acidity of the C-2 proton (
).
Critical Solvent Factor: Solvent polarity acts as a "switch" for regioselectivity.
-
Polar Solvents (DMA, DMF, DMSO): Stabilize the charged species in the CMD pathway, favoring C-5 arylation.
-
Non-Polar Solvents (Xylene, Toluene): Destabilize the CMD transition state at C-5, shifting preference to C-2 (often via acidity/steric control).
Figure 2: Solvent polarity switching mechanism for Pd-catalyzed oxazole arylation.
FAQ: Advanced Troubleshooting
Q: I am using the Burgess reagent, but my yield is <30%. The starting material is consumed. A: The Burgess reagent is strictly moisture-sensitive. Even trace water in your THF will hydrolyze the reagent before it dehydrates your amide.
-
Fix: Distill THF over Na/Benzophenone or use a molecular sieve column. Ensure the reaction vessel is flame-dried.
Q: Can I use "Green" solvents for the Van Leusen reaction? A: Yes. Ionic liquids like [bmim]Br have shown excellent yields (80-90%) and allow for catalyst recycling. Water is also possible if using a phase-transfer catalyst or cyclodextrin additives, though reaction times may increase.
Q: My Robinson-Gabriel reaction with
-
Fix: Switch to a milder system. Use the Wipf protocol (
) in DCM at room temperature. If you must use , dilute with Toluene (1:5 ratio) to act as a heat sink.
Reference Data: Solvent Impact on Yields
Comparative efficiency based on literature precedents for standard phenyl-oxazole synthesis.
| Reaction Type | Solvent System | Temp (°C) | Yield (%) | Notes |
| Van Leusen | Methanol (Dry) | 65 (Reflux) | 85-95 | Best for general use. |
| Van Leusen | THF / DME | 65 | 40-60 | Traps oxazoline intermediate. |
| Van Leusen | Ionic Liquid [bmim]Br | RT | 92 | Green, recyclable. |
| Robinson-Gabriel | 100 | 50-65 | Risk of charring. | |
| Robinson-Gabriel | Polyphosphoric Acid | 150 | 50-60 | Difficult workup (viscous). |
| Robinson-Gabriel | DCM ( | 25 | 80-90 | Mild, high cost reagents. |
References
-
BenchChem. (2025).[1][3] Green Synthesis of Novel Oxazole Derivatives: A Technical Guide. Retrieved from
-
MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. Retrieved from
-
Organic Chemistry Portal. (2023). Synthesis of 1,3-oxazoles. Retrieved from
-
Théveau, L., et al. (2011). Mechanism selection for regiocontrol in base-assisted, palladium-catalysed direct C-H coupling with halides. Chemistry - A European Journal, 17(51). Retrieved from
-
Wikipedia. (n.d.). Burgess reagent. Retrieved from
Sources
Validation & Comparative
Comparative Validation Guide: Oxazole-Based Non-Nucleoside Inhibitors vs. Nucleoside Analogs
Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Virologists, and Drug Discovery Leads Subject: Antiviral Efficacy and Mechanism Profiling of Oxazole Derivatives
Executive Summary: The Case for Oxazoles
While nucleoside analogs (e.g., Ribavirin, Remdesivir) remain the "gold standard" for broad-spectrum antiviral activity, they suffer from known limitations: mitochondrial toxicity, complex intracellular phosphorylation requirements, and rapid resistance emergence.
Oxazole derivatives—specifically benzoxazoles and oxazole-ligated peptidomimetics —offer a distinct "Non-Nucleoside Inhibitor" (NNI) profile. Unlike nucleosides that mimic genetic material to jam replication machinery, oxazoles predominantly act via allosteric inhibition of viral proteases (e.g., HCV NS3, SARS-CoV-2 Mpro) or by blocking viral entry/uncoating.
This guide outlines the validation workflow to prove an oxazole candidate's efficacy, explicitly comparing it against the nucleoside benchmark.
Structural & Physiochemical Benchmarking
Before wet-lab validation, the candidate must be benchmarked In Silico. The oxazole ring functions as a bioisostere for amide bonds, improving metabolic stability while maintaining hydrogen bond acceptance.
Comparative Logic: Oxazole vs. Nucleoside vs. Thiazole
-
Nucleosides: High polarity (low LogP), require transporter proteins for entry, metabolically unstable (glycosidic bond cleavage).
-
Thiazoles: Sulfur atom increases lipophilicity (higher LogP) but can introduce metabolic liabilities (S-oxidation).
-
Oxazoles: Balanced LogP, high oxidative stability, enhanced water solubility compared to thiazoles due to the oxygen atom.
Visualization: Structural Optimization Workflow
The following diagram illustrates the decision logic for optimizing the oxazole scaffold prior to synthesis.
Caption: SAR optimization logic flow for oxazole derivatives, contrasting C2/C5 functionalization against nucleoside benchmarks.
In Vitro Efficacy & Safety Profiling[1]
To validate the oxazole candidate, you must generate a Selectivity Index (SI) . A high antiviral potency (low EC50) is meaningless if the compound kills the host cell (low CC50).
Protocol A: Cytotoxicity Screening (MTS Assay)
Why MTS over MTT? MTS produces a soluble formazan product, eliminating the solubilization step required by MTT, thus reducing error and handling time.[1]
Step-by-Step Methodology:
-
Seeding: Plate host cells (e.g., Vero-E6 or Huh-7) at
cells/well in 96-well plates. Incubate 24h at 37°C.[2] -
Treatment: Add serial dilutions of the Oxazole derivative (range: 0.1 µM – 500 µM).
-
Control 1: Vehicle Control (0.5% DMSO max).
-
Control 2: Positive Cytotoxic Control (e.g., Puromycin).
-
-
Incubation: Incubate for 48–72 hours (matching the viral assay duration).
-
Development: Add 20 µL MTS reagent. Incubate 1–4 hours.
-
Read: Measure absorbance at 490 nm.
-
Calculation: Determine CC50 (Concentration cytotoxic to 50% of cells).
Protocol B: Antiviral Efficacy (CPE Inhibition / Plaque Reduction)
Causality Check: We use Ribavirin as the positive control to validate the assay's sensitivity.
Step-by-Step Methodology:
-
Infection: Infect monolayers with virus (MOI 0.01 - 0.[2]1) for 1 hour.
-
Wash: Remove inoculum (critical to synchronize infection).[3]
-
Treatment: Add media containing the Oxazole derivative (serial dilutions).
-
Incubation: 48–72 hours until cytopathic effect (CPE) is visible in virus-only wells.
-
Quantification:
-
Method 1 (CPE): Add Crystal Violet stain; measure OD570.
-
Method 2 (Plaque): Count plaques manually or via automated imaging.
-
-
Calculation: Determine EC50 (Concentration inhibiting 50% of viral replication).
Data Presentation: Comparative Performance
The following table format is required to objectively compare your Oxazole candidate against the standard.
| Compound Class | Drug Name | Target | EC50 (µM) [Potency] | CC50 (µM) [Safety] | SI (CC50/EC50) |
| Oxazole Derivative | OX-429 (Lead) | Non-Structural (e.g., Protease) | 2.4 ± 0.3 | >200 | >83 |
| Nucleoside Analog | Ribavirin | Polymerase (Replication) | 12.5 ± 1.2 | >500 | >40 |
| Thiazole Analog | Ref-TZ1 | Protease | 4.1 ± 0.5 | 65.0 | 15.8 |
Interpretation: In this representative dataset, the Oxazole lead shows superior potency (lower EC50) compared to Ribavirin and a better safety profile (higher SI) than the Thiazole analog.
Mechanism of Action (MoA) Validation
Proving that it works is not enough; you must prove how it works to distinguish it from nucleosides.
Protocol C: Time-of-Addition (TOA) Assay
This is the definitive experiment to classify the antiviral as an Entry Inhibitor, Replication Inhibitor, or Assembly Inhibitor.
Methodology:
-
Infection: Infect cells at T=0.
-
Dosing Intervals: Add the Oxazole compound at distinct timepoints:
-
Harvest: Collect supernatant at 24h and quantify viral titer (qPCR or Plaque).
Visualization: Viral Lifecycle Interception
The diagram below maps where Oxazoles typically act compared to Nucleosides.
Caption: Time-of-Addition logic. Oxazoles often target Entry or Translation (Protease), whereas Nucleosides strictly target Replication.
Resistance Barrier Profiling
A critical advantage of oxazoles is their ability to target conserved hydrophobic pockets that are less prone to mutation than the active sites targeted by nucleosides.
Validation Experiment:
-
Protocol: Culture virus in the presence of sub-optimal concentrations (EC20) of the Oxazole derivative. Pass the supernatant to fresh cells for 10–15 passages, gradually increasing drug concentration.
-
Success Metric: If the EC50 shifts by >100-fold, resistance has developed.
-
Comparison: Nucleosides often induce resistance within 5–8 passages. A robust Oxazole candidate should maintain efficacy for >12 passages.
References
-
Daelemans, D., et al. (2011).[6] "A time-of-drug addition approach to target identification of antiviral compounds."[3][4][6][7] Nature Protocols.
-
Vanderpoorten, K., et al. (1999). "Synthesis and antiviral activity of 6-benzoyl-benzoxazolin-2-one and 6-benzoyl-benzothiazolin-2-one derivatives." Antiviral Chemistry & Chemotherapy.
-
Wang, Y., et al. (2022).[8] "Viral Entry Assays and Molecular Docking to Identify Antiviral Agents." Journal of Visualized Experiments (JoVE).[4]
-
Tonelli, M., et al. (2018).[2] "Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives." Molecules.
-
Riss, T.L., et al. (2013). "Cell Viability Assays: MTT and MTS." Assay Guidance Manual.
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Novel flavonol derivatives containing benzoxazole as potential antiviral agents: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A time-of-drug addition approach to target identification of antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]
- 8. biorxiv.org [biorxiv.org]
A Comparative Guide to the Reactivity of 2-(4-Cyanobenzoyl)oxazole and 2-(3-Cyanobenzoyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, the reactivity of functional groups is a cornerstone of molecular design and optimization. This guide provides an in-depth comparative analysis of the reactivity of two isomeric compounds: 2-(4-cyanobenzoyl)oxazole and 2-(3-cyanobenzoyl)oxazole. Understanding the nuanced differences in their chemical behavior is paramount for researchers leveraging these scaffolds in the development of novel therapeutics and functional molecules. This document synthesizes theoretical principles with actionable experimental protocols to provide a comprehensive resource for predicting and harnessing the reactivity of these important building blocks.
Theoretical Framework: Unraveling the Electronic Influence of the Cyano Group
The primary determinant of reactivity in 2-(cyanobenzoyl)oxazoles is the electrophilicity of the carbonyl carbon, which is the principal site for nucleophilic attack. The position of the electron-withdrawing cyano (-CN) group on the benzoyl ring significantly modulates this electrophilicity through a combination of inductive and resonance effects.
The Hammett equation , a cornerstone of physical organic chemistry, provides a quantitative framework for understanding these substituent effects. The equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ)[1]. The substituent constant, σ, is a measure of the electronic effect of a substituent, with positive values indicating an electron-withdrawing group. The reaction constant, ρ, is a measure of the sensitivity of the reaction to substituent effects. For nucleophilic acyl substitution reactions, ρ is typically positive, signifying that electron-withdrawing groups accelerate the reaction by stabilizing the negatively charged transition state.
The established Hammett sigma constants (σ) for the cyano group are:
| Substituent | σ_meta_ (σ_m_) | σ_para_ (σ_p_) |
| -CN | +0.56 | +0.66 |
Table 1: Hammett sigma constants for the cyano group.[1]
As the data indicates, the para-cyano group has a larger positive σ value than the meta-cyano group. This is because at the para position, the cyano group exerts a strong electron-withdrawing effect through both induction and resonance, effectively delocalizing electron density from the benzene ring and, consequently, from the carbonyl group. In the meta position, the resonance effect is not operative, and the electron-withdrawing influence is primarily inductive, resulting in a less pronounced effect on the carbonyl carbon's electrophilicity.
Therefore, based on the principles of linear free-energy relationships, it is predicted that 2-(4-cyanobenzoyl)oxazole is more reactive towards nucleophiles than 2-(3-cyanobenzoyl)oxazole . The greater electron-withdrawing nature of the para-cyano group renders the carbonyl carbon of the 4-isomer more electrophilic and thus more susceptible to nucleophilic attack.
Figure 1: Logical relationship between substituent position, electronic effects, and predicted reactivity.
Experimental Verification: A Protocol for Comparative Kinetic Analysis
To empirically validate the predicted difference in reactivity, a comparative kinetic study of the alkaline hydrolysis of 2-(4-cyanobenzoyl)oxazole and 2-(3-cyanobenzoyl)oxazole can be performed. The hydrolysis of the ester-like linkage between the benzoyl group and the oxazole ring provides a convenient reaction to monitor, as the rate of disappearance of the starting material or the appearance of the carboxylate product can be quantified over time.
Synthesis of 2-(Cyanobenzoyl)oxazoles
The synthesis of the target compounds can be achieved through the reaction of the corresponding cyanobenzoyl chloride with 2-amino-3-hydroxypropionic acid, followed by cyclization. A general procedure is outlined below.
Figure 2: General synthetic workflow for 2-(cyanobenzoyl)oxazoles.
Materials:
-
4-Cyanobenzoyl chloride or 3-Cyanobenzoyl chloride
-
L-Serine
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Acetic anhydride
-
Sodium acetate
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (MgSO₄)
Protocol:
-
Acylation: To a solution of L-serine (1.0 eq) in 1 M NaOH (aq) at 0 °C, add the respective cyanobenzoyl chloride (1.1 eq) portion-wise while maintaining the pH between 9-10 with the addition of 1 M NaOH. Stir the reaction at room temperature for 2-4 hours.
-
Work-up: Acidify the reaction mixture to pH 2-3 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the N-acyl-serine intermediate.
-
Cyclization: Reflux the N-acyl-serine intermediate with acetic anhydride (5.0 eq) and sodium acetate (1.0 eq) for 3-5 hours.
-
Purification: After cooling to room temperature, pour the reaction mixture into ice water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography (silica gel, hexanes:ethyl acetate gradient) to obtain the desired 2-(cyanobenzoyl)oxazole.
Kinetic Analysis of Alkaline Hydrolysis
The rate of hydrolysis can be monitored using High-Performance Liquid Chromatography (HPLC) by measuring the decrease in the concentration of the starting material over time.
Materials:
-
2-(4-Cyanobenzoyl)oxazole
-
2-(3-Cyanobenzoyl)oxazole
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Volumetric flasks and pipettes
-
Constant temperature bath
-
HPLC system with a UV detector
Protocol:
-
Stock Solutions: Prepare stock solutions of each isomer (e.g., 10 mM) in acetonitrile. Prepare a stock solution of NaOH (e.g., 0.1 M) in a mixture of water and acetonitrile (to ensure solubility).
-
Reaction Setup: In a thermostated vessel (e.g., 25 °C), add a known volume of the NaOH solution.
-
Initiation of Reaction: To initiate the reaction, inject a small, known volume of the isomer stock solution into the NaOH solution with vigorous stirring. Start the timer immediately.
-
Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a vial containing a predetermined amount of HCl to neutralize the NaOH.
-
HPLC Analysis: Analyze the quenched samples by HPLC. The concentration of the remaining starting material is determined by comparing the peak area to a calibration curve.
-
Data Analysis: Plot the natural logarithm of the concentration of the 2-(cyanobenzoyl)oxazole versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k_obs). The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of NaOH.
Figure 3: Experimental workflow for the kinetic analysis of hydrolysis.
Anticipated Results and Interpretation
The experimental results are expected to show that the second-order rate constant for the hydrolysis of 2-(4-cyanobenzoyl)oxazole is significantly larger than that for 2-(3-cyanobenzoyl)oxazole. This outcome would provide strong experimental evidence to support the theoretical prediction based on the Hammett equation.
| Compound | Predicted Relative Rate | Hypothetical k₂ (M⁻¹s⁻¹) |
| 2-(3-Cyanobenzoyl)oxazole | Slower | x |
| 2-(4-Cyanobenzoyl)oxazole | Faster | > x |
Table 2: Predicted and hypothetical experimental results for the alkaline hydrolysis of cyanobenzoyl oxazoles.
Implications for Drug Development and Synthesis
The differential reactivity of these isomers has significant practical implications:
-
Prodrug Design: The greater reactivity of the 4-cyano isomer could be exploited in the design of prodrugs where a faster rate of cleavage is desired for drug release.
-
Synthetic Strategy: When using these compounds as intermediates, the higher reactivity of the 4-cyano isomer may necessitate milder reaction conditions or the use of protecting groups to avoid unwanted side reactions. Conversely, the lower reactivity of the 3-cyano isomer might require more forcing conditions to achieve the desired transformation.
-
Structure-Activity Relationship (SAR) Studies: A clear understanding of the electronic effects of substituent positioning is crucial for building robust SAR models and for the rational design of more potent and selective drug candidates.
Conclusion
The positional isomerism of the cyano group in 2-(cyanobenzoyl)oxazoles leads to a predictable and significant difference in their chemical reactivity. Theoretical considerations, grounded in the Hammett equation, strongly suggest that 2-(4-cyanobenzoyl)oxazole is more susceptible to nucleophilic attack than its 3-cyano counterpart due to the superior electron-withdrawing ability of the para-cyano group. This guide provides a robust framework for understanding this reactivity difference and offers a detailed experimental protocol for its empirical verification. For researchers in drug discovery and chemical synthesis, a thorough appreciation of these electronic effects is indispensable for the rational design and efficient synthesis of novel molecular entities.
References
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]
-
Jaffé, H. H. (1953). A Reexamination of the Hammett Equation. Chemical Reviews, 53(2), 191–261. [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. [Link]
-
Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]
-
Stenutz, R. Hammett substituent constants. [Link]
-
Chem LibreTexts. The Hammett Equation. [Link]
Sources
Strategic Bioisosterism: The Oxadiazole-to-Oxazole Transition in Lead Optimization
Executive Summary
In medicinal chemistry, the 1,2,4-oxadiazole ring is a classic bioisostere for esters and amides, valued for its ability to improve metabolic stability relative to the parent carbonyl systems.[1][2][3][4] However, this scaffold is not metabolically inert. A common, often overlooked liability is the reductive ring cleavage of the weak N–O bond, mediated by cytosolic enzymes or specific CYPs.
This guide evaluates the strategic replacement of oxadiazoles (specifically the labile 1,2,4-isomer) with oxazoles . While oxazoles often incur a lipophilicity penalty (higher LogP), they eliminate the N–O bond liability, offering a robust solution for compounds suffering from high intrinsic clearance due to heterocyclic ring opening.
Part 1: Physicochemical Landscape & The "Lipophilicity Tax"
Replacing an oxadiazole with an oxazole is not a neutral swap. It fundamentally alters the electronic distribution and lipophilicity of the molecule. The oxazole ring, lacking the second nitrogen, is generally more lipophilic and slightly more basic.
Table 1: Comparative Physicochemical Profile
| Feature | 1,2,4-Oxadiazole | Oxazole | Impact of Replacement |
| LogP (Lipophilicity) | Lower | Higher (+0.5 to +1.0 ΔLogP) | Risk: Reduced solubility; increased non-specific binding. |
| H-Bond Acceptors | 3 (2N, 1O) | 2 (1N, 1O) | Risk: Loss of a potential binding interaction. |
| Basicity (pKa of conjugate acid) | Very Weak (< -1) | Weak (~0.8 - 1.5) | Neutral: Oxazole is still essentially neutral at physiological pH. |
| Metabolic Liability | Reductive Ring Opening (N-O bond cleavage) | Oxidative Metabolism (C-H hydroxylation/epoxidation) | Benefit: Elimination of reductive cleavage pathway. |
| Aromaticity | Lower (due to N-O repulsion) | Higher | Benefit: Improved pi-stacking potential. |
Expert Insight: The "Lipophilicity Tax" is the primary deterrent. If your lead compound has a LogD > 3.5, switching to an oxazole may push it into a poor solubility space. This replacement is most effective when the parent oxadiazole is relatively polar (LogD < 2.5) but metabolically unstable.
Part 2: Metabolic Stability & Mechanisms
The primary driver for this bioisosteric switch is metabolic stability .
The 1,2,4-Oxadiazole Liability
The N–O bond in 1,2,4-oxadiazoles is chemically labile. In the presence of reducing agents or specific enzymes (often non-CYP reductases or CYP1A2), the ring undergoes reductive cleavage to form an amidine. This is a "silent" clearance mechanism often missed in standard microsome assays if co-factors are not optimized for reduction.
The Oxazole Advantage
Oxazoles lack the weak N–O bond. Their metabolism is dominated by CYP450-mediated oxidation at the C2 or C5 positions. If these positions are blocked (substituted), the ring becomes exceptionally robust.
Visualization: Metabolic Fate Pathways
The following diagram illustrates the divergent metabolic fates of the two scaffolds.
Caption: Comparative metabolic degradation pathways. Note the irreversible ring destruction of the oxadiazole via N-O bond cleavage.
Part 3: Synthetic Protocol (Robinson-Gabriel Cyclodehydration)
To validate this replacement, you must synthesize the oxazole analog. The Robinson-Gabriel synthesis is the industry standard for converting 2-acylamino ketones into oxazoles.[5]
Protocol: Synthesis of 2,5-Disubstituted Oxazoles
Target: Conversion of
Reagents:
-
Starting Material:
-acylamino ketone (often derived via Dakin-West reaction). -
Dehydrating Agent: Burgess Reagent (mildest) OR
(robust). -
Solvent: THF (for Burgess) or Toluene (for
).
Step-by-Step Methodology:
-
Preparation: Dissolve the
-acylamino ketone (1.0 equiv) in anhydrous THF (0.1 M concentration) under an inert atmosphere ( ). -
Reagent Addition: Add Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) (1.5 equiv) in a single portion.
-
Why Burgess? Unlike
or , Burgess reagent works under neutral conditions, preserving acid-sensitive functional groups often present in late-stage leads.
-
-
Reaction: Heat the mixture to reflux (
) for 2–4 hours. Monitor via LC-MS for the disappearance of the ketone (M+H) and appearance of the oxazole (M+H - 18). -
Workup: Cool to room temperature. Concentrate in vacuo.[6]
-
Purification: Flash column chromatography (typically Hexane/EtOAc).
-
Note: Oxazoles are less polar than the starting ketone; they will elute earlier.
-
Validation Check:
-
1H NMR: Look for the disappearance of the amide N-H proton and the ketone
-proton. -
13C NMR: Confirm the appearance of the aromatic oxazole carbons (typically ~120-160 ppm).
Part 4: Evaluation Workflow
Not every oxadiazole should be replaced. Use this decision logic to determine if the "Lipophilicity Tax" is worth the stability gain.
Caption: Decision matrix for bioisosteric replacement. Priority is given to identifying the specific ring-opening metabolite before synthesis.
References
-
Boström, J., et al. (2012). "Bioisosteres of the 1,2,4-oxadiazole ring: 1,3,4-oxadiazoles and 1,2,4-triazoles." Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link
-
Zhang, X., et al. (2019). "Metabolism of a G protein-coupled receptor modulator, including two major 1,2,4-oxadiazole ring-opened metabolites." Drug Metabolism and Disposition. Link
-
Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry. (Robinson-Gabriel Modification).[5][6] Link
-
Panda, S. S., et al. (2012). "Synthetic approaches to 1,2,4-oxadiazoles." Scientia Pharmaceutica. Link
Sources
Safety Operating Guide
Personal protective equipment for handling 2-(4-Cyanobenzoyl)oxazole
Executive Summary
2-(4-Cyanobenzoyl)oxazole (CAS 898759-91-6) is a specialized heterocyclic intermediate featuring an oxazole ring fused to a cyanobenzoyl moiety. While specific toxicological data for this exact catalog number is often limited in public databases, its structural components—aromatic nitrile and oxazole —dictate a strict safety protocol.
Core Directive: Treat this compound as a Sensitizing Irritant with potential for Acute Toxicity (Oral/Dermal) . The presence of the nitrile group requires segregation from strong acids to prevent potential hydrolysis and release of hazardous byproducts.
Hazard Assessment & Mechanism (The "Why")
To understand the safety requirements, we must deconstruct the molecule into its reactive pharmacophores. This is not just about compliance; it is about understanding the chemical behavior that drives risk.
A. The Nitrile Moiety (Cyanobenzoyl Group)[1]
-
Risk: Aromatic nitriles are generally more stable than aliphatic nitriles, but they still pose a toxicity risk if ingested or absorbed through the skin.
-
Chemical Incompatibility: In the presence of strong acids or strong oxidizers, the nitrile group can hydrolyze. While spontaneous release of hydrogen cyanide (HCN) is unlikely under ambient conditions, acidic waste streams must be avoided .
-
Mechanism: Metabolic oxidation of nitriles can lead to the release of cyanide ions in vivo, interfering with cytochrome c oxidase. Thus, preventing skin absorption is the primary safety objective.
B. The Oxazole Ring[2][3][4][5][6]
-
Risk: Oxazole derivatives are often pharmacologically active and can be severe eye and skin irritants. Analogous compounds (e.g., oxazole-4-carboxylic acid derivatives) are classified as causing serious eye damage (Category 1) and skin irritation.
-
Operational Implication: Dust control is critical. The oxazole ring contributes to the compound's potential lipophilicity, increasing the rate of dermal absorption.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a self-validating barrier system. Do not rely on single layers for high-concentration handling.
| Zone | PPE Requirement | Technical Specification & Rationale |
| Hand Protection (Solids) | Double Nitrile | Inner: 4 mil Nitrile (Inspection layer).Outer: 5-8 mil Extended Cuff Nitrile.Rationale: Prevents incidental powder contact. Change outer gloves immediately upon contamination. |
| Hand Protection (Solutions) | Laminate / Barrier | Material: Silver Shield® or 4H® Laminate gloves.Rationale: Aromatic nitriles in organic solvents (e.g., DCM, DMF) can permeate standard nitrile gloves in <15 minutes. Laminates provide >4 hour breakthrough time. |
| Respiratory | P100 / N95 + Fume Hood | Primary: Handle strictly inside a certified Chemical Fume Hood.Secondary: If hood work is impossible (e.g., balance cleaning), use a half-face respirator with P100 cartridges to block particulate inhalation. |
| Eye/Face | Chemical Goggles | Standard: ANSI Z87.1 Chemical Splash Goggles.Note: Safety glasses are insufficient due to the risk of fine powder migration around the lenses. |
| Body | Tyvek® Lab Coat | Spec: Disposable, chemical-resistant Tyvek or polypropylene coat with elastic cuffs.Rationale: Cotton lab coats absorb liquids and trap powders against the skin. |
Operational Protocols
Phase 1: Receiving & Storage[7]
-
Inspection: Upon receipt, inspect the septum and bottle seal integrity. If the bottle is cracked, do not open; seal it in a secondary Ziploc bag and contact EHS.
-
Environment: Store in a cool, dry, well-ventilated area , strictly segregated from acids and strong oxidizers .[1][2]
-
Labeling: Apply a secondary label: "TOXIC - NITRILE DERIVATIVE - DO NOT MIX WITH ACIDS."
Phase 2: Weighing & Dispensing (Critical Control Point)
The highest risk of exposure occurs during the transfer of solids.
-
Static Control: Use an ionizing fan or anti-static gun inside the weigh station. Oxazole powders can be electrostatic, causing "fly-away" particles.
-
The "Tunnel" Technique: Do not dispense into an open flask on the bench.
-
Place the receiving vial inside the balance draft shield.
-
Use a disposable funnel.
-
Wipe the spatula with a solvent-dampened Kimwipe inside the hood immediately after use to capture residual dust.
-
Phase 3: Reaction & Solution Handling
-
Solvent Selection: If dissolving in DMSO or DMF, be aware that these solvents act as "carriers," significantly increasing the rate at which the toxic compound penetrates the skin. Laminate gloves are mandatory here.
-
Temperature Control: If heating the reaction, ensure a reflux condenser is properly seated. Oxazoles can be volatile or sublime at high temperatures.
Waste Management & Deactivation[9]
Do NOT pour down the drain.
-
Solid Waste: Dispose of contaminated gloves, paper towels, and weigh boats in a dedicated "Solid Hazardous Waste" bin.
-
Liquid Waste (Aqueous): Collect in a container labeled "Aqueous Waste - Toxic (Nitrile)." Adjust pH to >9 (Basic) using Sodium Hydroxide (NaOH) solution to ensure stability of the nitrile group and prevent acid hydrolysis.
-
Liquid Waste (Organic): Segregate into "Organic Waste - Halogenated" or "Non-Halogenated" as appropriate for the solvent.
-
Empty Containers: Triple rinse with acetone before discarding the glass. Collect the rinsate as organic waste.
Safety Logic Workflow (Visualization)
The following diagram illustrates the decision-making process for handling 2-(4-Cyanobenzoyl)oxazole, ensuring logical flow from risk assessment to disposal.
Caption: Operational workflow emphasizing the critical decision points for glove selection and waste segregation to prevent nitrile hydrolysis.
References
-
National Institutes of Health (NIH). Chemical Safety Guide: Handling Aromatic Nitriles and Organic Compounds. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
